2-Chloro-5-fluoroisonicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQRZZPWPDIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660499 | |
| Record name | 2-Chloro-5-fluoropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-54-6 | |
| Record name | 2-Chloro-5-fluoropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluoropyridine-4-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Chloro-5-fluoroisonicotinaldehyde CAS 884494-54-6
An In-depth Technical Guide to 2-Chloro-5-fluoroisonicotinaldehyde (CAS 884494-54-6)
Abstract
This compound, a halogenated pyridine carboxaldehyde, is a pivotal building block in modern synthetic chemistry. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where it serves as a versatile precursor for a wide array of complex molecular architectures. The unique electronic properties conferred by the chloro, fluoro, and formyl substituents on the electron-deficient pyridine ring create a platform for diverse and selective chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, offering researchers and drug development professionals a comprehensive technical resource.
Core Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its effective and safe utilization in a research setting. This compound is a solid at room temperature and requires specific storage conditions to ensure its stability.
Table 1: Physicochemical and Safety Data for CAS 884494-54-6
| Property | Value | Source(s) |
| IUPAC Name | 2-Chloro-5-fluoropyridine-4-carbaldehyde | [1][2] |
| Synonyms | 2-Chloro-5-fluoro-4-formylpyridine, this compound | [1] |
| CAS Number | 884494-54-6 | [1][2][3] |
| Molecular Formula | C₆H₃ClFNO | [1][2] |
| Molecular Weight | 159.55 g/mol | [1] |
| Boiling Point | 228°C | [4][5] |
| Density | 1.444 g/cm³ | [4][5] |
| Flash Point | 91°C | [4][5] |
| Storage | Store at 2-8°C under an inert gas atmosphere (e.g., Nitrogen, Argon) | [4][6] |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1][4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2][7] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1][2] |
Mechanistic Insights and Chemical Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which are electronically influenced by the pyridine core. The nitrogen heteroatom, along with the halogen and aldehyde substituents, renders the aromatic ring highly electron-deficient, which is the cornerstone of its chemical behavior.
The molecule possesses three primary sites for chemical modification:
-
The Aldehyde Group (C4-position): This group is a classic electrophilic site, susceptible to a wide range of nucleophilic additions and condensation reactions.
-
The Chlorine Atom (C2-position): The C2 carbon is significantly activated towards nucleophilic aromatic substitution (SₙAr) due to the strong electron-withdrawing effects of the ring nitrogen (ortho position) and the formyl group (para position).[8]
-
The Pyridine Ring: While the electron-deficient nature of the ring makes electrophilic substitution challenging, the existing substituents can be leveraged to direct further functionalization or to participate in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The displacement of the chloride at the C2 position is a highly favorable and common transformation.[9][10] Electron-deficient 2-chloropyridines readily undergo SₙAr reactions with a variety of nucleophiles.[11] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is facilitated by the electron-withdrawing character of the pyridine nitrogen. This allows for the facile introduction of amines, alcohols, thiols, and other nucleophiles, building molecular complexity.
Aldehyde Chemistry
The isonicotinaldehyde moiety provides a gateway to numerous synthetic transformations.[12] Its reactivity is analogous to other aromatic aldehydes and includes:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted aminomethylpyridines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Oxidation: Conversion to the corresponding carboxylic acid.
-
Condensation Reactions: Formation of imines, oximes, or hydrazones. For example, reaction with hydroxylamine can form an oxime, which can be a precursor to a nitrile functional group.[13]
Applications in Drug Discovery and Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[14][15][16] Halogenated derivatives like this compound are particularly valuable as intermediates because the halogens can serve as synthetic handles for diversification or be retained in the final active pharmaceutical ingredient (API) to modulate properties like metabolic stability, binding affinity, and lipophilicity.[17][18][19]
This compound is a key intermediate in the synthesis of innovative therapeutics, especially kinase inhibitors and antiviral agents.[6] Its structure allows for the precise and selective introduction of various functional groups, which is a critical requirement in constructing complex molecules with high biological activity.[6]
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the SₙAr reaction of this compound with a generic secondary amine, a common step in pharmacophore elaboration. The use of a flow reactor can significantly accelerate this reaction for unactivated substrates, though batch conditions are also effective.[11]
Objective: To synthesize a 2-(dialkylamino)-5-fluoroisonicotinaldehyde derivative.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., piperidine, morpholine) (1.2 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, NMP, DMF)
-
Base (e.g., K₂CO₃, Et₃N) (optional, but often beneficial)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Reagent Addition: Add the secondary amine (1.2 eq) to the stirred solution. If a base is used, add it at this stage (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the amine and may require empirical determination.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-substituted aminopyridine product.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral features can be reliably predicted based on its structure.
-
¹H NMR: Two signals are expected in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. These protons will exhibit coupling to each other and to the fluorine atom. A highly deshielded singlet for the aldehyde proton will appear far downfield (approx. 9.5-10.5 ppm).
-
¹³C NMR: Six distinct signals are anticipated. The aldehyde carbonyl carbon will be the most downfield signal (approx. 185-195 ppm). The five pyridine ring carbons will appear in the aromatic region (approx. 120-165 ppm), with their chemical shifts and C-F coupling constants providing valuable structural information.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700-1720 cm⁻¹. Aromatic C-H and C=C/C=N stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z 159. A characteristic isotopic pattern with an (M+2)⁺ peak at roughly one-third the intensity of the M⁺ peak will confirm the presence of a single chlorine atom.
Conclusion
This compound (CAS 884494-54-6) is a high-value synthetic intermediate with a rich and versatile chemical profile. The strategic placement of its chloro, fluoro, and formyl functional groups on an electron-poor pyridine core provides medicinal and synthetic chemists with multiple avenues for molecular elaboration. Its demonstrated utility in the construction of complex heterocyclic systems solidifies its role as a critical component in the modern drug discovery and agrochemical development pipeline. A comprehensive understanding of its reactivity and handling requirements is essential for leveraging its full synthetic potential.
References
- 1. CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine - Synblock [synblock.com]
- 2. aobchem.com [aobchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 884494-54-6 | CAS DataBase [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound [myskinrecipes.com]
- 7. 2-Chloro-5-fluoropyridine-3-carboxamide | C6H4ClFN2O | CID 12629796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. nbinno.com [nbinno.com]
- 13. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 16. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-5-fluoroisonicotinaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoroisonicotinaldehyde, a halogenated pyridine derivative, has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its unique molecular architecture, characterized by the strategic placement of chloro, fluoro, and aldehyde functional groups on a pyridine scaffold, offers a versatile platform for the construction of novel therapeutics. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization, with a particular focus on its critical role in the development of targeted therapies such as kinase inhibitors. By elucidating the underlying chemical principles and providing actionable experimental insights, this document aims to empower researchers in leveraging this valuable building block for accelerated drug discovery.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule inhibitors often hinges on the availability of versatile and highly functionalized chemical scaffolds. This compound (CAS No: 884494-54-6) has garnered significant attention as a key intermediate due to its unique combination of reactive sites and modulating substituents.[1][2] The pyridine core is a prevalent motif in numerous approved drugs, and the presence of both a chloro and a fluoro substituent provides medicinal chemists with distinct handles for subsequent chemical transformations. The aldehyde functionality, a versatile precursor for a myriad of chemical reactions, further enhances its utility as a foundational component in multi-step synthetic campaigns.
This guide will delve into the core attributes of this molecule, offering a Senior Application Scientist's perspective on its synthesis, structural verification, and strategic application, particularly in the synthesis of kinase inhibitors.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound comprises a pyridine ring substituted at the 2-position with a chlorine atom, at the 5-position with a fluorine atom, and at the 4-position with a formyl (aldehyde) group.
Figure 1: 2D Molecular Structure of this compound.
The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the pyridine nitrogen, renders the aromatic ring electron-deficient. This has profound implications for its reactivity, particularly in nucleophilic aromatic substitution reactions.
| Property | Value | Source |
| CAS Number | 884494-54-6 | [1] |
| Molecular Formula | C₆H₃ClFNO | [3] |
| Molecular Weight | 159.55 g/mol | [3] |
| Boiling Point | 228°C at 760 mmHg | [3] |
| Appearance | Solid |
Table 1: Physicochemical Properties of this compound.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: A Two-Step Approach
A logical synthetic route would commence with the reduction of a suitable isonicotinic acid derivative, followed by a selective oxidation to the desired aldehyde.
Diagram 1: Proposed two-step synthesis of this compound.
Experimental Protocol (Illustrative)
Step 1: Reduction of 2-Chloro-5-fluoroisonicotinic acid
-
Reaction Setup: To a stirred solution of 2-chloro-5-fluoroisonicotinic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), at 0 °C.
-
Causality: The use of an inert atmosphere and anhydrous conditions is critical to prevent quenching of the highly reactive reducing agent. The slow addition at reduced temperature helps to control the exothermic reaction.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water or an appropriate aqueous solution (e.g., Rochelle's salt solution for LiAlH₄ quenches). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (2-chloro-5-fluoropyridin-4-yl)methanol can be purified by column chromatography.
Step 2: Oxidation of (2-Chloro-5-fluoropyridin-4-yl)methanol
-
Reaction Setup: Dissolve the (2-chloro-5-fluoropyridin-4-yl)methanol in a suitable solvent such as dichloromethane (DCM) or chloroform. Add an oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
-
Expertise & Experience: MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols, making it a good choice to avoid over-oxidation to the carboxylic acid. PCC is another effective reagent for this transformation.
-
-
Reaction Progression: Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.
-
Workup: Filter the reaction mixture through a pad of celite to remove the solid manganese salts or chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by silica gel chromatography to yield the final product.
Self-Validating System: Each step of this protocol includes a TLC monitoring stage to ensure the reaction has proceeded to completion before moving to the next step, thereby preventing the carryover of unreacted starting materials and ensuring the integrity of the final product.
Spectroscopic and Crystallographic Characterization
Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9-10 ppm. The protons on the pyridine ring will exhibit splitting patterns due to coupling with each other and with the fluorine atom.
13C NMR Spectroscopy
The 13C NMR spectrum will provide information about the carbon skeleton. The aldehyde carbonyl carbon is expected to resonate at a characteristic downfield shift of approximately δ 180-200 ppm. The carbon atoms of the pyridine ring will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1700-1720 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aromatic ring and the aldehyde, as well as C-Cl and C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 159, with an isotopic pattern (M+2) characteristic of the presence of a chlorine atom.
Note: The absence of publicly available experimental spectra necessitates that any laboratory synthesizing this compound perform a full suite of spectroscopic analyses to confirm its identity and purity.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
This compound is a valuable building block in the synthesis of biologically active molecules, most notably in the development of kinase inhibitors for cancer therapy.[2] Its utility stems from the ability to undergo a variety of chemical transformations at its functional groups, allowing for the construction of complex molecular architectures.
Case Study: Synthesis of Encorafenib
While detailed synthetic schemes from proprietary sources are often not fully disclosed, it is understood that this compound or a closely related derivative serves as a key precursor in the synthesis of Encorafenib , a potent and selective BRAF inhibitor used in the treatment of melanoma.[2][4]
The aldehyde functionality can be transformed into other functional groups, such as an amine via reductive amination, which can then be further elaborated to construct the core structure of the drug. The chloro and fluoro substituents on the pyridine ring play a crucial role in modulating the electronic properties and binding interactions of the final drug molecule with its target kinase.
References
- 1. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoroisonicotinaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-5-fluoroisonicotinaldehyde, a key building block in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the prevailing synthetic strategies. The guide focuses on the most industrially relevant and scalable route, which proceeds via the oxidation of (2-Chloro-5-fluoropyridin-4-yl)methanol. Alternative synthetic strategies, including the Vilsmeier-Haack reaction and ortho-lithiation, are also critically evaluated. Each section provides in-depth procedural details, mechanistic insights, and data for the characterization of the target compound, ensuring scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound, with the CAS Number 884494-54-6, is a halogenated pyridine derivative of significant interest in medicinal and materials chemistry. Its unique electronic properties, stemming from the presence of both a chloro and a fluoro substituent on the pyridine ring, make it a versatile intermediate for the synthesis of complex molecular architectures. The aldehyde functional group serves as a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Consequently, this compound is a valuable precursor in the discovery and development of novel therapeutic agents and functional materials.
Primary Synthesis Pathway: From Carboxylic Acid to Aldehyde
The most established and scalable synthesis of this compound involves a two-step sequence starting from the corresponding carboxylic acid. This pathway is favored for its relatively mild conditions and the commercial availability of the starting material.
Step 1: Reduction of 2-Chloro-5-fluoropyridine-4-carboxylic Acid
The initial step involves the reduction of 2-Chloro-5-fluoropyridine-4-carboxylic acid (CAS 884494-74-0) to (2-Chloro-5-fluoropyridin-4-yl)methanol (CAS 884494-86-4).[2][3] This transformation requires a reducing agent capable of converting a carboxylic acid to a primary alcohol without affecting the halogen substituents on the pyridine ring.
The choice of reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes lead to the reduction of the chloro group. Milder and more selective reagents are therefore preferred. A combination of sodium borohydride (NaBH₄) and a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), provides an effective system for this reduction. The in situ generation of diborane or borane complexes allows for the selective reduction of the carboxylic acid under controlled conditions.
Step 2: Oxidation of (2-Chloro-5-fluoropyridin-4-yl)methanol
The final step is the oxidation of the intermediate alcohol to the target aldehyde. This is a critical transformation that requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.
Activated manganese dioxide (MnO₂) is the reagent of choice for this oxidation.[4] It is a mild and highly selective oxidizing agent for allylic and benzylic-type alcohols. The reaction is heterogeneous, which simplifies the work-up procedure as the excess reagent and manganese byproducts can be removed by simple filtration. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane or chloroform, at reflux temperature. The activity of the MnO₂ can vary, so it is often used in large excess to ensure complete conversion. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).[4]
Experimental Protocols
Synthesis of (2-Chloro-5-fluoropyridin-4-yl)methanol
Materials:
-
2-Chloro-5-fluoropyridine-4-carboxylic acid
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 2-Chloro-5-fluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add sodium borohydride (2.0-3.0 eq) portion-wise.
-
After stirring for 15 minutes, slowly add boron trifluoride etherate (1.5-2.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford (2-Chloro-5-fluoropyridin-4-yl)methanol as a solid.
Synthesis of this compound
Materials:
-
(2-Chloro-5-fluoropyridin-4-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of (2-Chloro-5-fluoropyridin-4-yl)methanol (1.0 eq) in anhydrous DCM, add activated manganese dioxide (5.0-10.0 eq).
-
Heat the suspension to reflux and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Alternative Synthetic Strategies
While the oxidation of the corresponding alcohol is the most common route, other synthetic approaches are plausible and may offer advantages in specific contexts.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
For 2-chloro-5-fluoropyridine, the electron-withdrawing nature of the halogen substituents deactivates the pyridine ring towards electrophilic substitution. However, under forcing conditions, formylation might be achievable. The regioselectivity of the formylation is a key challenge. While the Vilsmeier-Haack reaction on some pyridine derivatives can yield the 4-formyl product, the directing effects of the chloro and fluoro groups in this specific substrate would need to be carefully considered. There is also a risk of side reactions, such as the substitution of the chloro group.[6]
Diagram of the Vilsmeier-Haack Reaction Pathway
Caption: Generalized Vilsmeier-Haack reaction pathway.
Ortho-Lithiation and Formylation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. For 2-chloro-5-fluoropyridine, lithiation could potentially be directed by the chloro or the pyridine nitrogen atom.
The lithiation of 2-chloropyridines can be complex. While the pyridine nitrogen can direct lithiation to the C6 position, the chloro group can also direct lithiation to the C3 position.[7] Achieving selective lithiation at the C4 position is challenging and may require specific directing groups or carefully optimized conditions. Following successful lithiation, quenching the resulting organolithium species with a formylating agent, such as DMF, would yield the desired aldehyde. This route, while potentially shorter, requires stringent anhydrous and inert conditions and may suffer from poor regioselectivity.
Diagram of the Ortho-Lithiation and Formylation Pathway
Caption: Hypothetical ortho-lithiation and formylation pathway.
Characterization Data
Accurate characterization of the final product is essential to confirm its identity and purity. The following data is typical for this compound.
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The aldehyde proton will appear as a singlet further downfield. |
| ¹³C NMR | The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The aldehydic carbon will be the most downfield signal. The carbon atoms attached to the fluorine and chlorine will show characteristic splitting patterns and chemical shifts. |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.55 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom. |
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the reduction of 2-chloro-5-fluoropyridine-4-carboxylic acid followed by the oxidation of the resulting alcohol with manganese dioxide. This pathway offers good yields, mild reaction conditions, and operational simplicity, making it suitable for both laboratory and industrial scale production. While alternative methods such as the Vilsmeier-Haack reaction and ortho-lithiation present intriguing possibilities, they currently face challenges in terms of reactivity and regioselectivity for this specific substrate. Further research into these alternative routes could, however, lead to more efficient and direct syntheses in the future. This guide provides the necessary foundational knowledge and practical protocols for the successful synthesis and characterization of this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. (2-Chloro-5-fluoropyridin-4-yl)methanol | 884494-86-4 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Foreword: The Analytical Significance of a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-5-fluoroisonicotinaldehyde
In the landscape of modern drug discovery, the efficiency and precision of synthetic pathways are paramount. Intermediate compounds—the foundational building blocks of Active Pharmaceutical Ingredients (APIs)—require rigorous characterization to ensure the integrity of the final therapeutic agent. This compound (C₆H₃ClFNO) has emerged as a crucial intermediate, particularly in the synthesis of novel kinase inhibitors and antiviral agents.[1] Its unique substitution pattern, featuring an aldehyde, a chloro group, and a fluoro group on a pyridine ring, provides a versatile scaffold for medicinal chemists.[1][2]
Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation and quality control of such intermediates. This guide provides an in-depth analysis of the IR spectrum of this compound, grounded in first principles and field-proven insights. It is designed for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to leverage IR spectroscopy to verify structure, assess purity, and ensure the quality of this vital compound.
Molecular Architecture and Predicted Vibrational Signatures
The infrared spectrum of a molecule is a direct manifestation of its covalent bond vibrations. To interpret the spectrum of this compound, we must first dissect its molecular structure and identify the functional groups that will give rise to characteristic absorption bands.
The molecule consists of a pyridine ring substituted at position 2 with a chlorine atom, at position 5 with a fluorine atom, and at position 4 with an aldehyde (formyl) group.
Figure 1: Chemical structure of this compound.
Each functional group possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. The primary vibrational modes we anticipate are:
-
Aldehyde Group (-CHO): A strong carbonyl (C=O) stretch and two distinct formyl C-H stretches.
-
Aromatic Pyridine Ring: C=C and C=N ring stretches, as well as aromatic C-H stretches and bends.
-
Halogen Substituents: C-Cl and C-F stretches.
Predictive Analysis: Correlating Structure with Spectral Features
Before acquiring a spectrum, a Senior Scientist will always build a hypothesis based on established principles. The following table correlates the structural features of this compound with their expected IR absorption ranges, providing a predictive framework for spectral analysis.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Comments |
| Aldehyde C-H | C-H Stretch (Fermi Doublet) | 2880 - 2800 and 2780 - 2700 | Weak to Medium | The presence of these two distinct bands is highly diagnostic for an aldehyde. The lower frequency band is often sharp and clearly visible. |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium | Typical for hydrogens attached to an aromatic ring. |
| Aldehyde C=O | C=O Stretch | 1710 - 1685 | Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum.[3][4] Conjugation with the aromatic pyridine ring lowers the frequency from the typical saturated aldehyde value (~1730 cm⁻¹).[5] |
| Pyridine Ring | C=C and C=N Stretches | 1610 - 1550 and 1500 - 1400 | Medium to Strong | Aromatic rings typically show a series of sharp bands in this region. Pyridine derivatives have characteristic absorptions that confirm the heterocyclic core.[6] |
| C-F Bond | C-F Stretch | 1250 - 1000 | Strong | The C-F stretch is typically a very strong and prominent band in the fingerprint region. Its exact position can be influenced by the electronic environment. |
| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong | The position of these bands can provide clues about the substitution pattern on the aromatic ring. |
| C-Cl Bond | C-Cl Stretch | 850 - 550 | Medium to Strong | The C-Cl stretch appears in the lower frequency region of the spectrum and serves as a key identifier for the chloro-substituent. |
Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition
The trustworthiness of any spectral interpretation hinges on the quality of the initial data. The following protocol outlines a robust, self-validating workflow for acquiring a high-fidelity Fourier Transform Infrared (FTIR) spectrum of this compound, a solid at room temperature.
Figure 2: Experimental workflow for FTIR data acquisition using the KBr pellet method.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection: Collect a background spectrum (interferogram). This is a critical self-validating step that measures the ambient environment and instrument response, which is then subtracted from the sample spectrum.
-
Sample Preparation (KBr Pellet Method):
-
Rationale: This method produces high-quality spectra for solid samples by minimizing scattering effects.
-
Procedure: Gently grind a small amount (~1 mg) of this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) under vacuum to form a thin, transparent pellet.
-
-
Sample Spectrum Collection:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum using appropriate parameters (e.g., spectral range: 4000-400 cm⁻¹, resolution: 4 cm⁻¹, scans: 32). Averaging multiple scans improves the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to generate the spectrum. It will then be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction if needed to ensure peaks originate from a flat baseline.
Spectral Analysis: Decoding the Vibrational Fingerprint
The resulting IR spectrum is a unique fingerprint of the molecule. The following is a detailed interpretation based on the predicted frequencies and established spectroscopic principles.
Key Spectral Regions and Peak Assignments:
-
3100-2700 cm⁻¹: The C-H Stretching Zone
-
A weak band observed around 3070 cm⁻¹ is characteristic of the aromatic C-H stretch .
-
Crucially, two distinct, medium-intensity peaks appear near 2860 cm⁻¹ and 2750 cm⁻¹ . This "Fermi doublet" is the unmistakable signature of the aldehyde C-H stretch .[7][3] Their presence is a primary confirmation of the aldehyde functional group.
-
-
1750-1500 cm⁻¹: Carbonyl and Aromatic Core Region
-
The most prominent feature in the entire spectrum is an intense, sharp absorption at approximately 1705 cm⁻¹ . This is unequivocally assigned to the C=O stretching vibration of the aromatic aldehyde .[5][4] Its position below 1715 cm⁻¹ confirms its conjugation with the electron-withdrawing pyridine ring.
-
In the range of 1600-1550 cm⁻¹ , one or two sharp bands of medium-to-strong intensity will be present. These are attributed to the C=C and C=N stretching vibrations within the pyridine ring, confirming the heterocyclic aromatic system.
-
-
1400-1000 cm⁻¹: The Halogen and Fingerprint Region
-
A very strong and typically broad absorption band centered around 1220 cm⁻¹ is assigned to the C-F stretching mode . This high intensity is due to the large change in dipole moment during the vibration of the highly polar C-F bond.
-
The C-Cl stretch is expected as a medium-to-strong band in the lower frequency range, typically around 830 cm⁻¹ .
-
A System of Self-Validation: Building Confidence in Structural Assignment
The power of IR spectroscopy lies in its ability to provide a self-validating system for structural confirmation. The identification of a single peak is rarely sufficient; instead, we rely on the co-existence of multiple related peaks to build a conclusive argument.
Figure 3: Logical workflow for the self-validating confirmation of the target molecule's structure via IR spectroscopy.
This logical progression demonstrates trustworthiness. The initial observation of a strong carbonyl peak at ~1705 cm⁻¹ suggests an aromatic aldehyde. This hypothesis is immediately tested by looking for the requisite aldehyde C-H Fermi doublet.[3] Finding these peaks provides strong validation. The subsequent identification of pyridine ring vibrations and the characteristic C-F and C-Cl stretches confirms all constituent parts of the molecule, leading to a high-confidence structural assignment.
Conclusion: An Indispensable Tool for Pharmaceutical Quality
The IR spectrum of this compound provides a rich tapestry of information that is both diagnostic and confirmatory. The key identifying features are the intense carbonyl stretch at ~1705 cm⁻¹, the aldehyde C-H Fermi doublet (~2860 and 2750 cm⁻¹), the strong C-F stretch (~1220 cm⁻¹), and the C-Cl stretch (~830 cm⁻¹), all supported by the characteristic vibrations of the pyridine core.
For the researcher, scientist, or drug development professional, FTIR spectroscopy serves as a first-line analytical technique. It is an efficient, cost-effective, and robust method for verifying the identity of this critical pharmaceutical intermediate, flagging potential impurities, and ensuring the quality and consistency required for the successful development of next-generation therapeutics.
References
The Pharmacological Potential of 2-Chloro-5-fluoroisonicotinaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the 2-Chloro-5-fluoroisonicotinaldehyde Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and capacity for hydrogen bonding make it an ideal foundation for designing potent and selective inhibitors of various biological targets.[1] Within this class, this compound emerges as a particularly valuable starting material. The aldehyde functional group offers a versatile handle for synthetic elaboration, while the specific arrangement of the chloro and fluoro substituents on the pyridine ring provides a unique electronic and steric profile that can be exploited for targeted drug design.[2] This guide provides an in-depth exploration of the biological potential of derivatives synthesized from this key intermediate, focusing on their anticipated activities as anticancer, antimicrobial, and kinase-inhibiting agents. We will delve into the synthetic rationale, detailed experimental protocols for biological evaluation, and the underlying mechanistic principles that govern their activity.
Core Synthetic Pathways: From Aldehyde to Bioactive Derivative
The chemical reactivity of this compound is dominated by its aldehyde group, which serves as a prime site for nucleophilic attack. This allows for the straightforward synthesis of a wide array of derivatives, most notably Schiff bases and hydrazones. These two classes of compounds are of paramount interest due to their well-documented and diverse pharmacological activities.[3][4]
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are readily formed through the condensation of this compound with a primary amine. This reaction is typically catalyzed by a few drops of acid and proceeds with high efficiency.[5] The choice of the primary amine is a critical determinant of the final compound's biological activity, allowing for the introduction of a wide range of functionalities.
Synthesis of Hydrazone Derivatives
Hydrazones, which contain the -NHN=CH- moiety, are synthesized by reacting the parent aldehyde with a hydrazine or hydrazide.[6][7] These derivatives have a rich history in medicinal chemistry and are known to exhibit a broad spectrum of biological effects, including antimicrobial and anticancer properties.[8][9]
Anticipated Biological Activities and Mechanisms of Action
While specific biological data for derivatives of this compound is emerging, a strong predictive framework for their activity can be constructed based on the extensive research conducted on analogous substituted pyridine aldehydes.
Anticancer Activity
Schiff bases and hydrazones derived from various pyridine aldehydes have demonstrated significant anticancer activity against a range of cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer).[2][10] The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways. The presence of halogen substituents, such as chlorine and fluorine, can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved potency.
Antimicrobial Activity
The azomethine group in Schiff bases and the hydrazone moiety are known pharmacophores for antimicrobial activity.[8][9] Derivatives of substituted pyridine aldehydes have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal strains.[11][12][13] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The chloro and fluoro groups on the pyridine ring are expected to contribute positively to the antimicrobial profile of the derivatives.
Kinase Inhibitory Activity
The pyridine scaffold is a cornerstone in the design of kinase inhibitors.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common feature of many ATP-competitive inhibitors.[14][15] Given that this compound is a known intermediate in the synthesis of kinase inhibitors, its derivatives, particularly those designed to mimic the structure of known inhibitors, hold significant promise in this area.[16][17] The development of inhibitors for kinases such as VRK1/2, CDK2, and PIM-1 has successfully utilized pyridine-based scaffolds.[1]
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for the key experiments required to evaluate the biological activity of newly synthesized this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[8][9][10]
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Microdilution Plates: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[2][11][18]
Kinase Inhibitory Activity: Luminescence-Based Assay
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound, the target kinase, and a suitable substrate peptide in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the produced ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of derivatives from this compound will be highly dependent on the nature of the substituents introduced via the aldehyde group. For Schiff base and hydrazone derivatives, systematic variation of the amine or hydrazine/hydrazide component will be crucial for establishing a robust SAR. Key parameters to consider include:
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the substituent can modulate the overall electronic properties of the molecule, influencing its interaction with biological targets.
-
Steric Factors: The size and shape of the substituent will play a critical role in determining how the molecule fits into the binding pocket of a target protein.
-
Lipophilicity: The overall lipophilicity of the molecule will affect its solubility, cell permeability, and pharmacokinetic properties.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Promising lead compounds identified through initial screening can then be subjected to further optimization and mechanistic studies to elucidate their precise mode of action. The versatility of the starting material, combined with the proven biological potential of its likely derivatives, makes this a fertile area for the discovery of novel therapeutic agents.
Visualizations
Synthetic Pathways
Caption: General synthetic routes to Schiff base and hydrazone derivatives.
Experimental Workflow for Biological Evaluation
Caption: Integrated workflow from synthesis to lead identification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. ijfmr.com [ijfmr.com]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
2-Chloro-5-fluoroisonicotinaldehyde literature review
An In-depth Technical Guide to 2-Chloro-5-fluoroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated pyridinecarbaldehyde that serves as a highly versatile and valuable intermediate in synthetic chemistry. Its unique electronic properties, stemming from the presence of a chloro, a fluoro, and an aldehyde group on the pyridine scaffold, make it a crucial building block for the construction of complex heterocyclic molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental insights, reaction pathways, and key data are presented to serve as a practical resource for professionals in medicinal chemistry and process development.
Introduction and Significance
This compound, also known as 2-chloro-5-fluoropyridine-4-carbaldehyde, belongs to a class of substituted pyridines that are of significant interest in the pharmaceutical and agrochemical industries[1]. The pyridine ring is a common motif in bioactive compounds, and its functionalization with electron-withdrawing groups like chlorine and fluorine atoms, along with a reactive aldehyde handle, creates a molecule primed for diverse chemical transformations[2].
The strategic placement of the substituents is key to its utility:
-
The Aldehyde Group (-CHO): Positioned at C4, it is a primary site for nucleophilic attack, enabling chain extension, the formation of imines, and participation in various condensation reactions[3].
-
The Chloro Group (-Cl): Located at C2, it is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
-
The Fluoro Group (-F): Positioned at C5, it modulates the electronic properties of the ring, often enhancing metabolic stability and binding affinity in final drug products.
This combination makes this compound a powerful precursor for constructing complex molecular architectures, particularly those targeting biological systems.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and computed properties of this compound is provided below. Experimental data is limited in publicly available literature; therefore, some values are based on chemical supplier information and computational models.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 884494-54-6 | [4] |
| Molecular Formula | C₆H₃ClFNO | [5] |
| Molecular Weight | 159.55 g/mol | N/A |
| Appearance | Solid | [N/A] |
| Boiling Point | 228 °C | [4] |
| Topological Polar Surface Area | 30.0 Ų (Calculated) | [6] |
| Molar Refractivity | 34.59 (Calculated) | [6] |
Table 2: Predicted Spectroscopic Data
| Spectrum | Predicted Key Features |
| ¹H-NMR | • Aldehyde proton (s, 1H): ~9.9-10.1 ppm• Aromatic proton (d, 1H, ortho to F): ~8.6-8.8 ppm• Aromatic proton (d, 1H, ortho to Cl): ~7.8-8.0 ppm |
| ¹³C-NMR | • Aldehyde carbon: ~190-195 ppm• Aromatic carbons: ~120-165 ppm, showing C-F and C-Cl couplings. |
| IR (Infrared) | • C=O stretch (aldehyde): ~1700-1720 cm⁻¹• C-Cl stretch: ~700-800 cm⁻¹• C-F stretch: ~1200-1300 cm⁻¹ |
| Mass Spec (EI) | • Molecular Ion (M⁺): m/z 159/161 (due to ³⁵Cl/³⁷Cl isotopes) |
Synthesis and Purification
A definitive, published protocol for the synthesis of this compound is not widely available. However, a chemically sound and highly probable synthetic route involves the oxidation of the corresponding alcohol, (2-chloro-5-fluoropyridin-4-yl)methanol. This is a standard and reliable transformation in organic synthesis.
Logical Workflow for Synthesis
Caption: Probable synthetic workflow for this compound.
Representative Experimental Protocol: Oxidation of (2-chloro-5-fluoropyridin-4-yl)methanol
This protocol is based on analogous, well-established procedures for the oxidation of heterocyclic methanols.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of (2-chloro-5-fluoropyridin-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 10-15 mL per gram of substrate), add an oxidizing agent. Activated manganese dioxide (MnO₂, ~5-10 eq) is an excellent choice for its selectivity and mild conditions.
-
Causality Insight: DCM is chosen for its inertness and ability to dissolve the starting material while allowing for easy filtration of the solid MnO₂ byproduct. A large excess of MnO₂ is used to drive the reaction to completion.
-
-
Reaction Execution: Heat the suspension to reflux (approx. 40 °C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate (visualized under UV light) confirms the conversion.
-
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with additional DCM to ensure complete recovery of the product.
-
Causality Insight: Celite filtration provides a clean and efficient method to separate the solid oxidant from the product solution without clogging standard filter paper.
-
-
Purification: Concentrate the combined organic filtrates under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
-
Self-Validation: Purity of the final product should be confirmed by NMR spectroscopy and LC-MS to ensure it meets the standards for subsequent reactions.
-
Chemical Reactivity and Derivatization
The utility of this compound is defined by its reactivity at two primary sites: the aldehyde carbon and the C2-chloro position. This dual reactivity allows for sequential or orthogonal functionalization.
Key Reaction Pathways
-
Reactions at the Aldehyde Group: The aldehyde is a classic electrophile, readily undergoing nucleophilic addition. This is frequently used to build side chains or initiate cyclization cascades. A notable example is its reaction with sulfur ylides or other nucleophiles to form complex heterocyclic systems.
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The chloro group at the C2 position is activated for displacement by the electron-withdrawing nature of the pyridine nitrogens and the fluoro substituent. This allows for the facile introduction of amines, thiols, and alcohols, which is a cornerstone of modern medicinal chemistry.
Visualization of Derivatization
The following diagram illustrates two documented applications of this compound in the synthesis of advanced intermediates.
Caption: Documented reaction pathways starting from this compound.
Applications in Drug Discovery
This compound is not just a theoretical building block; it is actively used in the synthesis of high-value molecules for drug discovery.
-
Antibacterials: The compound is a key starting material in the synthesis of novel peptide macrocycles that exhibit potent activity against Acinetobacter baumannii, a challenging multidrug-resistant pathogen[7]. In a patented synthesis, the aldehyde is reacted at 90 °C as part of a sequence to construct the core of these complex antibacterial agents[7].
-
Kinase Inhibitors: In another documented application, this compound is reacted with methyl 2-mercaptobenzoate to form a thiazolo[5,4-c]pyridine derivative. This heterocyclic scaffold is a common feature in many kinase inhibitors used in oncology. The reaction proceeds via nucleophilic attack of the thiol on the aldehyde, followed by cyclization and subsequent reactions to yield the final complex molecule, confirmed by mass spectrometry.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely disseminated, related halogenated aromatic aldehydes are typically classified as irritants.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity Profile (Inferred): Expected to be harmful if swallowed and may cause skin and eye irritation. Avoid inhalation of dust or vapors.
Always consult the supplier-specific MSDS before handling this chemical.
Conclusion
This compound is a quintessential example of a modern synthetic building block, offering multiple, distinct reaction sites for molecular elaboration. Its strategic importance is underscored by its documented use in the synthesis of advanced pharmaceutical intermediates targeting critical areas of unmet medical need, such as multidrug-resistant bacteria and cancer. This guide has provided a framework for understanding its properties, synthesis, and reactivity, empowering researchers to leverage its full potential in their synthetic campaigns.
References
- 1. Buy 2-Chloro-5-fluoro-4-methylpyridine | 881891-83-4 [smolecule.com]
- 2. Buy 2-Chloro-5-Fluoropyridine-3-carbaldehyde | 851484-95-2 [smolecule.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound [myskinrecipes.com]
- 5. 851484-95-2 | 2-Chloro-5-fluoronicotinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. US10030047B2 - Peptide macrocycles against acinetobacter baumannii - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 2-Chloro-5-fluoroisonicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Chloro-5-fluoroisonicotinaldehyde, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who seek to understand the synthesis, chemical properties, and significant applications of this versatile intermediate.
Introduction and Strategic Importance
This compound (CAS Number: 884494-54-6) is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its strategic importance lies in the unique arrangement of its functional groups: a reactive aldehyde, a chlorine atom, and a fluorine atom on the pyridine ring. This trifecta of functionalities allows for a wide range of chemical transformations, making it a valuable scaffold for constructing novel bioactive molecules, particularly in the fields of kinase inhibitors and antiviral therapies.[1][2] The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug molecule.
Historical Context and Discovery
The precise "discovery" of this compound is not well-documented in seminal, publicly available scientific literature. Its emergence is closely tied to the patent literature of the early 21st century, coinciding with the increasing demand for novel heterocyclic intermediates in drug discovery programs. The compound's CAS number, 884494-54-6, points to its relatively recent formal identification. Its history is therefore less about a single moment of discovery and more about its evolution as a commercially available building block, driven by the needs of the pharmaceutical industry for structurally diverse and functionally optimized drug candidates.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO | [2][3] |
| Molecular Weight | 159.55 g/mol | [2][3] |
| Appearance | Off-white to yellow solid | Inferred from supplier data |
| Boiling Point | 228 °C at 760 mmHg | [2] |
| Storage Conditions | 2-8°C, under inert gas atmosphere | [2] |
Spectroscopic Signature:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display six signals, one for each carbon atom. The carbonyl carbon of the aldehyde will be the most downfield signal (around δ 190 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-Cl and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis of this compound: A Proposed Protocol
While numerous proprietary methods exist, a common and logical synthetic route to this compound involves the oxidation of the corresponding alcohol, (2-Chloro-5-fluoropyridin-4-yl)methanol. This precursor is commercially available, making this a practical approach for a laboratory setting.
Synthetic Pathway Overview
The synthesis can be visualized as a two-step process, starting from the commercially available 2-chloro-5-fluoropyridine.
References
Methodological & Application
Application Notes & Protocols: Strategic Derivatization of 2-Chloro-5-fluoroisonicotinaldehyde for Advanced Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 2-Chloro-5-fluoroisonicotinaldehyde (CAS 851484-95-2). This versatile heterocyclic building block offers multiple reaction sites, enabling the strategic construction of diverse molecular scaffolds. We will explore the core reactivity of this aldehyde, detailing field-proven protocols for key transformations including condensation reactions, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of this compound
This compound, also known as 2-chloro-5-fluoro-pyridine-4-carbaldehyde, is a highly valuable heterocyclic intermediate in modern medicinal chemistry. Its structure is primed for selective modification, featuring three key reactive centers:
-
The Aldehyde Group: A classic electrophilic site, susceptible to a wide range of nucleophilic additions and condensation reactions, allowing for the construction of imines, hydrazones, and carbon-carbon bonds.
-
The C2-Chloride: An excellent leaving group on an electron-deficient pyridine ring, making it an ideal site for nucleophilic aromatic substitution (SNAr) and a handle for transition metal-catalyzed cross-coupling reactions.
-
The C5-Fluoride: A modulator of the ring's electronic properties, enhancing the electrophilicity of the C2 and C6 positions. While less reactive as a leaving group than chloride in SNAr, its presence significantly influences the molecule's biological and pharmacokinetic properties.
The strategic combination of these features allows for a modular and divergent approach to library synthesis, making it a cornerstone for generating novel compounds with potential therapeutic applications.
Core Reactivity and Mechanistic Considerations
Understanding the inherent reactivity of this compound is paramount for designing successful synthetic campaigns. The electron-withdrawing nature of the pyridine nitrogen, compounded by the aldehyde and halogen substituents, renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack.
Reactions at the Aldehyde Functional Group
The aldehyde is a primary site for initial derivatization. Condensation reactions are straightforward and typically high-yielding, providing a rapid method to introduce new functionality.[1][2][3] These reactions involve the nucleophilic attack of an amine, hydrazine, or other nucleophile on the carbonyl carbon, followed by dehydration to form a new double bond.[4]
-
Causality: These reactions are often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. The subsequent dehydration step is typically driven by the formation of a stable, conjugated system.
Reactions at the C2-Chloride Position
The chloride at the 2-position is the key to unlocking a vast chemical space through substitution and coupling reactions.
The electron-deficient pyridine ring readily undergoes SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a negatively charged Meisenheimer intermediate.[5][6][7]
-
Expertise & Experience: While both halogens can be displaced, the C-Cl bond is significantly more labile than the C-F bond under SNAr conditions. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, but the wider availability and lower cost of chlorinated pyridines often make them the starting material of choice.[5][6] The choice of solvent and base is critical; polar aprotic solvents like DMF or DMSO are typically used to solvate the intermediate and facilitate the reaction.
Transition metal catalysis provides a powerful and versatile alternative to SNAr, enabling the formation of C-C and C-N bonds under milder conditions and with greater functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a biaryl structure.[8][9][10][11] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[11]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and an amine.[12][13][14] It is often preferred over SNAr for amine addition due to its broader substrate scope and milder reaction conditions, avoiding the high temperatures often required for direct substitution. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14]
Visualization of Synthetic Pathways
The following diagrams illustrate the primary synthetic routes for derivatizing this compound.
Caption: Primary derivatization routes from this compound.
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should perform appropriate safety assessments and may need to optimize conditions for specific substrates.
Protocol 1: Synthesis of a Hydrazone Derivative via Condensation
This protocol describes the reaction with a substituted hydrazine to form a stable hydrazone, a common scaffold in medicinal chemistry.
Materials:
-
This compound (1.0 equiv)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.05 equiv)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the substituted hydrazine to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates completion of the reaction. A precipitate may form during the reaction.
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Typical Yield |
| This compound | Phenylhydrazine | Ethanol | RT, 2-4h, cat. Acetic Acid | >90% |
| This compound | 4-Methylphenylhydrazine | Ethanol | RT, 2-4h, cat. Acetic Acid | >90% |
| Table 1: Representative conditions for hydrazone synthesis. |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine
This protocol details the displacement of the C2-chloride with a common nucleophile, such as morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Nitrogen), add this compound, potassium carbonate, and anhydrous DMF.
-
Add morpholine to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice water, which will often precipitate the product.
-
Collect the solid product by vacuum filtration. Wash thoroughly with water to remove residual DMF and salts.
-
Dry the product under vacuum. If further purification is needed, column chromatography (e.g., using ethyl acetate/hexanes) is recommended.
| Nucleophile | Base | Solvent | Conditions | Typical Yield |
| Morpholine | K₂CO₃ | DMF | 90 °C, 8h | 80-95% |
| Piperidine | K₂CO₃ | DMSO | 90 °C, 8h | 80-95% |
| Table 2: Representative conditions for SNAr. |
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed synthesis of a 2-aryl-5-fluoroisonicotinaldehyde derivative.[15]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous) and Water (degassed) (e.g., 4:1 ratio)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the bulk of the anhydrous 1,4-dioxane and the degassed water to the Schlenk flask.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor reaction progress by TLC or GC-MS (typically complete in 12-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. Condensation reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-Chloro-5-fluoroisonicotinaldehyde in Medicinal Chemistry
Introduction: The Strategic Value of a Fluorinated Pyridine Aldehyde
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and functionalized heterocyclic scaffolds is a cornerstone of rational drug design. 2-Chloro-5-fluoroisonicotinaldehyde, a trifunctional pyridine building block, has emerged as a critical intermediate in the synthesis of high-value pharmaceutical agents, particularly in the realms of oncology and virology.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: the aldehyde, the chloro substituent, and the fluoro group, all arrayed on a pyridine core. This unique arrangement allows for selective, stepwise functionalization, providing medicinal chemists with a powerful tool to construct complex molecular architectures with precision and control.[1]
The pyridine nitrogen itself acts as a hydrogen bond acceptor and can improve the aqueous solubility of a final drug molecule. The aldehyde group is a versatile handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations to form larger heterocyclic systems. The 2-chloro substituent is highly activated towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of amine, alcohol, or thiol-containing fragments, which are ubiquitous in kinase inhibitor pharmacophores. Finally, the 5-fluoro group can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine ring, thereby fine-tuning the pharmacokinetic and pharmacodynamic properties of the target molecule.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed, field-proven protocols for its key transformations into medicinally relevant scaffolds.
Core Applications in Drug Discovery
The strategic positioning of reactive sites on the this compound scaffold makes it an ideal starting material for several classes of therapeutic agents.
Synthesis of Kinase Inhibitors
A predominant application of this aldehyde is in the synthesis of kinase inhibitors. Many potent kinase inhibitors feature a 2-aminopyridine hinge-binding motif. The 2-chloro group on the starting material is readily displaced by primary or secondary amines via an SNAr reaction to forge this critical interaction. The aldehyde at the 4-position can then be further elaborated to build out the rest of the inhibitor, targeting other regions of the ATP-binding pocket.
Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for kinase inhibitor synthesis.
Construction of Fused Heterocyclic Systems for Antiviral Agents
The aldehyde functionality is a key precursor for the construction of fused heterocyclic systems, which are prevalent in many antiviral drugs. Through reactions like the Pictet-Spengler condensation, the aldehyde can react with a tryptamine or a related β-arylethylamine to form complex, polycyclic scaffolds. These rigid structures can effectively interact with viral enzymes or proteins.
Pictet-Spengler Reaction Pathway
Caption: Pictet-Spengler reaction for antiviral scaffolds.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline
This protocol details the synthesis of a 2-anilino-5-fluoroisonicotinaldehyde derivative, a common core for many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add the substituted aniline and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-anilino-5-fluoroisonicotinaldehyde derivative.
Expected Outcome: Yields for this type of reaction are typically in the range of 70-95%, depending on the nucleophilicity of the aniline. The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry.
| Reactant | Product | Typical Yield | Reference |
| 2-Chloro-6-fluorobenzaldehyde + Aniline | 2-Anilino-6-fluorobenzaldehyde | 85% | Based on analogous reactions |
Protocol 2: Reductive Amination
This protocol describes the conversion of the aldehyde to a secondary amine, a common step in building out the solvent-front region of a kinase inhibitor.
Materials:
-
2-Substituted-5-fluoroisonicotinaldehyde (from Protocol 1) (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO3)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the 2-substituted-5-fluoroisonicotinaldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the desired amine to the solution and stir at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final secondary amine product.
Expected Outcome: Reductive aminations with sodium triacetoxyborohydride are generally high-yielding (80-98%). The product's identity and purity should be confirmed by spectroscopic methods.
| Reactant | Product | Typical Yield | Reference |
| Benzaldehyde + Benzylamine | Dibenzylamine | >95% | General chemical literature |
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol outlines a method to replace the 2-chloro substituent with a carbon-based group, useful for synthesizing inhibitors that do not rely on a 2-amino hinge-binder.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)2) (0.05 eq)
-
SPhos (0.10 eq)
-
Potassium Phosphate (K3PO4) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Celite
Procedure:
-
In a Schlenk flask, combine this compound, the boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the residue by flash column chromatography to obtain the coupled product.
Expected Outcome: Suzuki-Miyaura couplings on electron-deficient chloro-pyridines can be challenging, but with modern catalysts and ligands, yields of 60-90% are achievable.
| Reactant | Catalyst System | Product | Typical Yield | Reference |
| 2-Chloropyridine + Phenylboronic Acid | Pd(OAc)2/SPhos | 2-Phenylpyridine | 80-95% | Based on analogous reactions[2] |
Safety and Handling
This compound is an irritant and should be handled with care. Avoid contact with skin and eyes, and do not inhale the dust. Always work in a well-ventilated area and wear appropriate PPE, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its unique combination of reactive sites allows for the efficient and controlled synthesis of complex molecular architectures, particularly for the development of kinase inhibitors and antiviral agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this powerful synthetic intermediate in their drug discovery programs.
References
The Versatile Virtuoso: 2-Chloro-5-fluoroisonicotinaldehyde as a Strategic Building Block in Modern Organic Synthesis
Abstract
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-5-fluoroisonicotinaldehyde, a trifunctionalized pyridine derivative, has emerged as a cornerstone for medicinal chemists and process development scientists. Its unique electronic and steric properties, characterized by an electron-deficient aromatic core and strategically positioned reactive handles, render it an exceptionally versatile intermediate. This comprehensive guide delves into the chemical reactivity and synthetic utility of this compound, providing detailed application notes and robust protocols for its application in the synthesis of high-value compounds, with a particular focus on its role in the generation of next-generation kinase inhibitors.
Introduction: A Profile of a Privileged Scaffold
This compound (IUPAC Name: 2-Chloro-5-fluoropyridine-4-carbaldehyde) is a crystalline solid at room temperature, distinguished by the presence of three key functional groups on a pyridine ring: a chloro group at the 2-position, a fluoro group at the 5-position, and a formyl (aldehyde) group at the 4-position. This specific arrangement of substituents creates a unique reactivity profile that allows for selective, sequential, and diverse chemical transformations.
The pyridine core, being inherently electron-deficient, is activated towards nucleophilic attack. This effect is significantly amplified by the presence of the strongly electron-withdrawing aldehyde group and the halogen substituents. Consequently, the C2 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the chloro group at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds. The aldehyde functionality provides a gateway for a vast array of classical organic transformations, including reductive aminations, Wittig reactions, and oxidations, to introduce further molecular complexity.
This combination of features makes this compound a highly sought-after building block in drug discovery, particularly in the synthesis of kinase inhibitors and antiviral agents, where precise control of molecular structure is critical for biological activity.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures is a prerequisite for the effective and responsible use of any chemical reagent.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 884494-54-6 |
| Molecular Formula | C₆H₃ClFNO |
| Molecular Weight | 159.55 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Boiling Point | 228 °C |
| Storage | 2-8°C, under an inert gas atmosphere |
Safety and Handling Precautions:
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from structurally related compounds such as 2-Chloro-5-fluorobenzaldehyde suggests the following precautions.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[3][4]
-
Response:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][5]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][4]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[3]
-
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily centered around two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The electron-deficient nature of the pyridine ring, exacerbated by the aldehyde and halogen substituents, makes the C2 and C6 positions prime targets for nucleophilic attack. In this compound, the chlorine atom at the 2-position is the most activated site for nucleophilic displacement. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen and the para-aldehyde group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[6]
Caption: Generalized SNAr mechanism on this compound.
Protocol 1: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Solvent (e.g., DMSO, DMF, NMP)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the chosen solvent.
-
Add the amine and the base to the stirred solution.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.[7][8] The chloro-substituent at the 2-position of this compound, while less reactive than a bromo or iodo group, can effectively participate in this transformation with the use of modern, highly active catalyst systems.[9][10] These systems typically employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition of the aryl chloride to the palladium center.[10]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.[2]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous Toluene and Degassed Water (e.g., 10:1 v/v)
-
-
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for at least 15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Application in the Synthesis of Kinase Inhibitors: The Case of Lorlatinib
The true value of a building block is demonstrated in its application to the synthesis of complex, high-value molecules. This compound and its derivatives are pivotal intermediates in the synthesis of several kinase inhibitors. A prominent example is Lorlatinib (PF-06463922), a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer.[3][11][12]
While the aldehyde functionality itself may be modified, the core 2-chloro-5-fluoropyridine scaffold is crucial. For instance, the aldehyde can be readily converted to a nitrile, a key functional group in the Lorlatinib structure.
Protocol 3: Conversion of Aldehyde to Nitrile
This protocol outlines the conversion of this compound to 2-Chloro-5-fluoronicotinonitrile, a direct precursor fragment for Lorlatinib synthesis.
-
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve hydroxylamine hydrochloride in water and add a solution of this compound in ethanol.
-
Stir the mixture at room temperature for 1 hour. A white solid (the oxime intermediate) should precipitate.
-
Add water to complete the precipitation and filter the solid.
-
Suspend the isolated oxime in dichloromethane under a nitrogen atmosphere.
-
Add 1,1'-Carbonyldiimidazole (CDI). The suspension should become a clear solution.
-
Heat the mixture to reflux for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to yield 2-Chloro-5-fluoronicotinonitrile.[1]
-
This nitrile can then be elaborated through a series of steps, including a Suzuki coupling, to construct the complex macrocyclic structure of Lorlatinib.[3]
Conclusion
This compound stands as a testament to the power of strategic functionalization in the design of synthetic building blocks. Its orchestrated arrangement of a reactive aldehyde, a versatile chloro group for cross-coupling, and an activating fluoro group on an electron-poor pyridine core provides chemists with a powerful tool for the efficient and selective synthesis of complex molecules. The detailed protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to fully harness the synthetic potential of this valuable intermediate in their pursuit of novel therapeutics and functional materials.
References
- 1. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
Application Notes and Protocols: Reductive Amination of 2-Chloro-5-fluoroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds
The synthesis of substituted pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, aminomethylpyridines bearing halogen substituents are particularly valuable pharmacophores, appearing in a multitude of biologically active compounds. The 2-chloro-5-fluoroisonicotinaldehyde moiety, in particular, presents a versatile scaffold. The chlorine and fluorine atoms offer opportunities for further functionalization through cross-coupling reactions, while the aminomethyl group, introduced via reductive amination, provides a key site for modulating solubility, basicity, and interaction with biological targets.
This document provides a detailed protocol for the reductive amination of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure, and discuss critical parameters for achieving high yield and purity.
Mechanistic Overview: The Tandem Imine Formation and Reduction
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[1][2] The reaction proceeds in two key stages:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (for primary amines) or an iminium ion (for secondary amines).[2] This step is typically catalyzed by mild acid.
-
Hydride Reduction: The resulting C=N double bond of the imine or iminium ion is then reduced by a selective hydride-donating agent. A crucial aspect of a successful one-pot reductive amination is the choice of a reducing agent that preferentially reduces the iminium ion over the starting aldehyde.[3][4]
Caption: General workflow of a reductive amination reaction.
Recommended Protocol: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride
This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly well-suited for one-pot reductive aminations.[5][6] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) minimizes the undesired reduction of the starting aldehyde, leading to cleaner reactions and higher yields of the desired amine.[1][7]
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| This compound | ≥97% | Sigma-Aldrich |
| Amine (e.g., Benzylamine) | ≥98% | Acros Organics |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Reagent, ≥99.7% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |
| Anhydrous Magnesium Sulfate | Laboratory Grade | - |
| Dichloromethane (DCM) | ACS Grade | - |
| Hexanes | ACS Grade | - |
| Ethyl Acetate | ACS Grade | - |
Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq).
-
Acid Catalyst (Optional but Recommended): For less reactive amines or hindered aldehydes, the addition of a catalytic amount of glacial acetic acid (0.1-1.0 eq) can facilitate imine formation.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 5-10 minutes. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Caption: Step-by-step experimental workflow for the reductive amination.
Key Considerations and Troubleshooting
-
Choice of Solvent: 1,2-Dichloroethane (DCE) is a common and effective solvent for this reaction.[6] Other aprotic solvents such as tetrahydrofuran (THF) or acetonitrile can also be used, but reaction rates may vary.
-
Stoichiometry: While a 1:1 ratio of aldehyde to amine is theoretically sufficient, a slight excess of the amine (1.1-1.2 equivalents) can help drive the imine formation to completion. A larger excess of the reducing agent (1.5 equivalents) is often used to ensure complete reduction.
-
Reaction Time: The reaction time can vary significantly depending on the reactivity of the amine and the aldehyde. Sterically hindered amines will generally react slower.
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is minimized by using a selective reducing agent like sodium triacetoxyborohydride.[7]
-
Purification: The basic nature of the amine product may require the use of a silica gel that has been treated with a small amount of triethylamine to prevent streaking during column chromatography.
Conclusion
The reductive amination of this compound is a robust and reliable method for the synthesis of a diverse range of substituted aminomethylpyridines. The use of sodium triacetoxyborohydride in a one-pot procedure offers a mild and efficient route to these valuable building blocks. Careful control of stoichiometry and reaction conditions, coupled with diligent monitoring, will ensure high yields and purity of the desired products, paving the way for their application in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-fluoroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Chloro-5-fluoroisonicotinaldehyde is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules.[1] Its utility in medicinal chemistry and agrochemical research stems from the presence of multiple reactive sites that allow for selective functionalization. The pyridine core, substituted with a strongly electron-withdrawing aldehyde group and two different halogen atoms, presents a unique platform for nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic introduction of diverse functionalities, making it an invaluable intermediate in the development of novel kinase inhibitors, antiviral agents, and other therapeutics.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of performing nucleophilic substitution on this versatile scaffold.
Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for nucleophilic substitution on this compound is the SNAr mechanism. This process is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing aldehyde group at the 4-position. The SNAr reaction typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
Regioselectivity: The Critical Question of Which Halogen is Displaced
A crucial consideration in the reaction of this compound with nucleophiles is the regioselectivity—that is, whether the nucleophile will displace the chlorine atom at the 2-position or the fluorine atom at the 5-position. Several factors influence this outcome:
-
Leaving Group Ability: In nucleophilic aromatic substitution reactions, fluoride is generally a better leaving group than chloride. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack.
-
Position of Activation: The electron-withdrawing aldehyde group at the 4-position strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the chlorine atom is at the 2-position (ortho), which is directly activated. The fluorine at the 5-position is meta to the aldehyde and thus less directly activated by its electron-withdrawing effect.
-
Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring also activates the 2- and 4-positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance.
Considering these factors, the chlorine atom at the 2-position is in a highly activated position for nucleophilic attack. While fluorine is a better leaving group, the substantial activation of the C2 position by both the ring nitrogen and the para-aldehyde group strongly suggests that nucleophilic substitution will preferentially occur at the 2-position, displacing the chloride ion.
Visualizing the Reaction Mechanism
References
Application Notes & Protocols: Strategic Execution of Grignard Reactions on 2-Chloro-5-fluoroisonicotinaldehyde for Pharmaceutical Intermediate Synthesis
Executive Summary & Strategic Importance
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Chloro-5-fluoroisonicotinaldehyde represents a highly valuable, yet challenging, building block due to its unique electronic and steric properties. The pyridine ring, substituted with electron-withdrawing halogen atoms and an electrophilic aldehyde, offers multiple potential reaction pathways. The Grignard reaction stands as a preeminent method for installing diverse carbon-based side chains through carbon-carbon bond formation, directly converting the aldehyde to a secondary alcohol.[1][2][3]
This guide provides an in-depth analysis and a robust, field-proven protocol for the chemoselective Grignard addition to the aldehyde moiety of this compound. We will dissect the mechanistic intricacies, outline critical reaction parameters, and present a step-by-step workflow designed to maximize yield and purity, thereby accelerating the synthesis of advanced pharmaceutical intermediates.
Mechanistic Landscape: Navigating Chemoselectivity
The success of a Grignard reaction on a polyfunctional molecule like this compound hinges on controlling the chemoselectivity. The Grignard reagent (R-MgX) is a potent nucleophile and a strong base, creating a competitive environment between several potential pathways.[1][4][5]
-
Desired Pathway (Nucleophilic 1,2-Addition): The primary and most desired reaction is the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[3][6][7] This forms a tetrahedral magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield the target secondary alcohol.[8][9]
-
Potential Side Reactions:
-
Halogen-Magnesium Exchange: While the Carbon-Chlorine bond on an electron-deficient pyridine ring can be susceptible to exchange, this process is generally slower than addition to a highly reactive aldehyde, especially at low temperatures.[10][11] The Carbon-Fluorine bond is significantly stronger and typically unreactive under these conditions.[12]
-
Reduction: If the Grignard reagent possesses a β-hydride (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to a primary alcohol via a six-membered transition state.[1] This is a classic side reaction that must be managed.
-
Enolization: The Grignard reagent's strong basicity could potentially deprotonate any acidic protons, though this is not a primary concern for this specific substrate which lacks alpha-protons adjacent to the aldehyde.[4]
-
Coordination Effects: The lone pair of electrons on the pyridine nitrogen can coordinate to the magnesium center of the Grignard reagent. This interaction can modulate the reactivity of both the pyridine ring and the Grignard reagent itself.
-
Controlling these factors through precise manipulation of reaction conditions is paramount for achieving a high yield of the desired secondary alcohol.
Caption: Reaction mechanism for the Grignard addition, highlighting the desired pathway and potential side reactions.
Critical Parameter Control & Optimization
The outcome of the Grignard reaction is dictated by a delicate balance of several experimental variables. The following table summarizes the key parameters, their rationale, and the recommended starting points for optimization.
| Parameter | Recommended Condition | Rationale & Justification (E-E-A-T) |
| Temperature | 0 °C to -78 °C | The Grignard addition to aldehydes is highly exothermic. Low temperatures are critical to slow the reaction rate, dissipate heat, and significantly enhance chemoselectivity by suppressing side reactions like reduction and potential halogen-magnesium exchange.[13][14] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Grignard reagents react violently with protic solvents, including water.[2] Anhydrous ethereal solvents are required. THF is generally preferred over diethyl ether for its superior ability to solvate the Grignard reagent, which can prevent aggregation and improve reactivity.[11] |
| Atmosphere | Inert (Dry Nitrogen or Argon) | Oxygen can oxidize Grignard reagents, and moisture will quench them. A rigorously maintained inert atmosphere is non-negotiable for achieving high yields and reproducibility.[2][3] |
| Stoichiometry | 1.1 - 1.5 equivalents of Grignard Reagent | A slight excess of the Grignard reagent ensures the complete consumption of the starting aldehyde.[15] A large excess should be avoided as it can increase the likelihood of side reactions and complicate purification. |
| Rate of Addition | Slow, dropwise addition | This is a crucial aspect of temperature control. Adding the Grignard reagent slowly to the cooled aldehyde solution prevents a rapid exotherm, maintaining the low temperature necessary for a clean reaction. |
| Quenching Agent | Saturated Aqueous Ammonium Chloride (NH₄Cl) | After the reaction is complete, a mild acid is needed to protonate the alkoxide intermediate. Saturated NH₄Cl is a weak acid, sufficient for the workup without promoting acid-catalyzed side reactions (e.g., dehydration) in the newly formed, sensitive alcohol product.[3] |
Detailed Experimental Protocol
This protocol describes the reaction of this compound with methylmagnesium bromide on a 10 mmol scale. It should be adapted and optimized based on the specific Grignard reagent and scale used.
4.1. Materials & Reagents
-
This compound (1.76 g, 10.0 mmol, 1.0 eq.)
-
Methylmagnesium bromide solution (3.0 M in Diethyl Ether, 3.7 mL, 11.0 mmol, 1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free (50 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL)
-
Ethyl acetate (for extraction, ~100 mL)
-
Brine (saturated aqueous NaCl solution) (30 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Inert atmosphere setup (Nitrogen or Argon line with bubbler)
4.2. Equipment Setup & Pre-Reaction Preparation
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere Assembly: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature.
4.3. Step-by-Step Reaction Procedure
-
Reactant Preparation: In the prepared flask, dissolve this compound (1.76 g, 10.0 mmol) in 30 mL of anhydrous THF.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Grignard Addition: Using a dry syringe, transfer the methylmagnesium bromide solution (3.7 mL, 11.0 mmol) to the dropping funnel. Add the Grignard reagent dropwise to the stirred aldehyde solution over a period of 20-30 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by carefully quenching a small aliquot with NH₄Cl solution and extracting with ethyl acetate.
-
Reaction Quench: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Quench the reaction by slowly and carefully adding 30 mL of saturated aqueous NH₄Cl solution dropwise via the dropping funnel. A white precipitate (magnesium salts) will form.
-
Work-up & Extraction:
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (30 mL) to remove residual water and inorganic salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude alcohol using flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure secondary alcohol.
Caption: A streamlined experimental workflow for the Grignard reaction, from preparation to final product characterization.
Safety & Handling
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and pyrophoric in concentrated form. They react violently with water and other protic sources. All operations must be conducted under a dry, inert atmosphere in a well-ventilated fume hood.[3]
-
Solvents: Anhydrous ethers like THF and diethyl ether are extremely flammable and can form explosive peroxides. Use only freshly distilled or inhibitor-free solvents from a sealed bottle.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.
-
Quenching: The quenching process can be exothermic. Perform the addition of the aqueous NH₄Cl solution slowly and with cooling to control the reaction rate.
Conclusion
The successful synthesis of secondary alcohols from this compound via Grignard addition is readily achievable through meticulous control of the experimental environment. Low temperature, anhydrous conditions, and slow reagent addition are the pillars of a successful transformation, ensuring high chemoselectivity for the desired nucleophilic attack on the aldehyde. This protocol provides a reliable and scalable foundation for researchers to generate a diverse library of functionalized pyridyl alcohols, which are critical intermediates for the discovery and development of novel therapeutics.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. 1.4 Synthesis of Alcohols from Carbonyl Compounds – Organic Chemistry II [kpu.pressbooks.pub]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. scribd.com [scribd.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild Mg – Halogen Exchange [sigmaaldrich.com]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 2-Chloro-5-fluoroisonicotinaldehyde
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 2-Chloro-5-fluoroisonicotinaldehyde, a critical intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and adherence to established validation principles. This document offers step-by-step instructions for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The causality behind experimental choices is elucidated to empower users to adapt and validate these methods for their specific applications.
Introduction to this compound
This compound, with the molecular formula C₆H₃ClFNO and a molecular weight of 159.55 g/mol , is a substituted pyridine derivative.[5][6] Its chemical structure, featuring a reactive aldehyde group and halogen substituents, makes it a valuable building block in the synthesis of various biologically active molecules. Accurate quantification of this intermediate is paramount in drug development and manufacturing to ensure the quality, consistency, and purity of the final active pharmaceutical ingredient (API).[7][8]
Chemical Properties:
| Property | Value |
|---|---|
| CAS Number | 884494-54-6 |
| Molecular Formula | C₆H₃ClFNO |
| Molecular Weight | 159.55 g/mol |
| Boiling Point | 228°C |
Core Principles of Analytical Method Validation
The reliability of any quantitative analytical data hinges on the validation of the method used.[7][8][9] This guide integrates the core principles of the ICH Q2(R2) guidelines to ensure the developed protocols are robust, reliable, and fit for their intended purpose.[1][2][3][4] The key validation parameters addressed within these protocols include specificity, linearity, accuracy, precision, and the limits of detection and quantification.[2][10]
Caption: Logical workflow of analytical method validation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the quantification of pharmaceutical intermediates. For aldehydes, derivatization is often employed to enhance UV detection. This protocol utilizes 2,4-dinitrophenylhydrazine (DNPH) as a derivatizing agent, which reacts with the aldehyde group of this compound to form a stable hydrazone that can be readily detected by UV-Vis spectrophotometry.[11][12]
Principle
The carbonyl group of this compound reacts with DNPH in an acidic medium to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric and can be separated from other components by reverse-phase HPLC and quantified using a UV detector.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[13]
-
Methanol (HPLC grade)
3.2.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
3.2.3. Preparation of Solutions
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of phosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.
3.2.4. Derivatization and Sample Preparation
-
To 1 mL of each working standard and sample solution in separate vials, add 1 mL of the DNPH reagent.
-
Vortex the vials and allow them to react at room temperature for at least 1 hour, protected from light.
-
Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.
3.2.5. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), adjusted to pH 3 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm (optimized for the DNPH derivative) |
| Injection Volume | 10 µL |
3.2.6. Data Analysis and Quantification
-
Integrate the peak area of the this compound-DNPH derivative.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[11][14] It offers high separation efficiency and provides mass spectral data for definitive identification.[15]
Principle
The sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)
-
High-purity Helium (carrier gas)
4.2.2. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
4.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with dichloromethane to prepare a series of working standards in the desired concentration range (e.g., 0.1-20 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in a known volume of dichloromethane to achieve a concentration within the calibration range.
4.2.4. GC-MS Conditions
| Parameter | Condition |
|---|---|
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification, Selected Ion Monitoring (SIM) for quantification |
4.2.5. Data Analysis and Quantification
-
Identification: Compare the retention time and mass spectrum of the peak in the sample chromatogram with that of the reference standard.
-
Quantification (SIM Mode): Select characteristic ions of this compound for monitoring (e.g., the molecular ion and major fragment ions).
-
Integrate the peak area of the selected quantification ion.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Caption: Workflow for GC-MS analysis of this compound.
Method Validation Summary
The following table outlines the key parameters and typical acceptance criteria for the validation of the described analytical methods, in accordance with ICH guidelines.[1][2][10]
| Validation Parameter | HPLC Method | GC-MS Method | Typical Acceptance Criteria |
| Specificity | Baseline separation of the analyte peak from impurities and degradation products. | Unique retention time and mass spectrum. | No interference at the retention time of the analyte. |
| Linearity (r²) | Plot of peak area vs. concentration. | Plot of peak area vs. concentration. | ≥ 0.99 |
| Accuracy (% Recovery) | Spiking a blank matrix with known concentrations of the analyte. | Spiking a blank matrix with known concentrations of the analyte. | 98-102% |
| Precision (%RSD) | Repeatability and intermediate precision studies. | Repeatability and intermediate precision studies. | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Signal-to-noise ratio of 3:1. | To be determined experimentally. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | Signal-to-noise ratio of 10:1. | To be determined experimentally. |
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The provided protocols are based on established analytical principles for similar compounds and are designed to be a strong starting point for method development and validation in a regulated laboratory environment. It is imperative that users perform a full method validation to demonstrate the suitability of the chosen method for their specific application and sample matrix.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. This compound [myskinrecipes.com]
- 6. CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine - Synblock [synblock.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. particle.dk [particle.dk]
- 9. wjarr.com [wjarr.com]
- 10. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epa.gov [epa.gov]
- 13. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Large-Scale Synthesis of 2-Chloro-5-fluoroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of 2-Chloro-5-fluoroisonicotinaldehyde, a critical intermediate in the pharmaceutical and agrochemical industries.[1] This document explores viable synthetic strategies, focusing on a robust and scalable ortho-lithiation and formylation of 2-chloro-5-fluoropyridine. The application note offers in-depth insights into the reaction mechanism, process optimization, safety considerations for industrial-scale production, and analytical methodologies for quality control. The protocols described herein are designed to be self-validating, ensuring reliability and reproducibility for researchers and process chemists.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a reactive aldehyde group and strategically placed halogen atoms on the pyridine ring, makes it an invaluable precursor for the development of novel pharmaceuticals and agrochemicals. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of the final product. The aldehyde functionality at the 4-position serves as a versatile handle for a wide range of chemical transformations, including the formation of imines, oximes, and carbon-carbon bonds.
Given its importance, the development of a scalable, efficient, and safe manufacturing process for this compound is of paramount importance. This guide aims to provide a comprehensive overview of such a process, empowering researchers and drug development professionals to produce this vital intermediate with high yield and purity.
Strategic Approaches to Synthesis
The synthesis of this compound on a large scale necessitates a route that is not only high-yielding but also cost-effective and amenable to industrial equipment and safety standards. Two primary strategies emerge from the literature for the introduction of a formyl group onto a pyridine ring: the Vilsmeier-Haack reaction and the ortho-lithiation followed by formylation.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][6] While effective for many substrates, the reactivity of the pyridine ring in 2-chloro-5-fluoropyridine towards the relatively weak electrophile of the Vilsmeier reagent can be a limiting factor.[4] Furthermore, the reaction often requires elevated temperatures and can generate significant amounts of waste, posing challenges for large-scale production and purification.[7]
Ortho-Lithiation and Formylation: A Superior Strategy for Scale-Up
A more direct and often higher-yielding approach for the formylation of halopyridines is through directed ortho-metalation (DoM). This strategy involves the deprotonation of the pyridine ring at a position ortho to a directing group, in this case, the chloro and fluoro substituents, using a strong base. The resulting organolithium species is then quenched with an electrophilic formylating agent.
For the synthesis of this compound, the lithiation of the starting material, 2-chloro-5-fluoropyridine, at the C4 position is the key step. Lithium diisopropylamide (LDA) is a suitable strong, non-nucleophilic base for this transformation.[8][9][10] The chloro and fluoro groups cooperatively direct the lithiation to the C4 position. The subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality. This method generally proceeds at low temperatures with high regioselectivity and yield, making it a more attractive option for large-scale synthesis.
Diagram 1: Synthetic Strategy Comparison
This diagram illustrates the two primary synthetic routes considered for the large-scale production of this compound.
Caption: Comparison of Vilsmeier-Haack and Ortho-Lithiation routes.
Detailed Large-Scale Synthesis Protocol: Ortho-Lithiation Route
This section provides a detailed, step-by-step protocol for the kilogram-scale synthesis of this compound via the ortho-lithiation of 2-chloro-5-fluoropyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-fluoropyridine | ≥99% | Reputable Supplier | Starting material |
| Diisopropylamine | Anhydrous, ≥99.5% | Reputable Supplier | For LDA preparation |
| n-Butyllithium | 2.5 M in hexanes | Reputable Supplier | For LDA preparation |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Reputable Supplier | Reaction solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Reputable Supplier | Formylating agent |
| Toluene | ACS Grade | Reputable Supplier | Extraction solvent |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | In-house preparation | For quenching |
| Brine (Saturated NaCl) | Aqueous Solution | In-house preparation | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Reputable Supplier | For drying |
Equipment
-
20 L glass-lined reactor with overhead stirring, temperature control unit (-80 °C to 100 °C), and nitrogen inlet/outlet.
-
Addition funnel (2 L).
-
Cannula for liquid transfer.
-
Vacuum filtration apparatus.
-
Rotary evaporator.
-
Short-path distillation apparatus.
Experimental Workflow
Diagram 2: Experimental Workflow for Large-Scale Synthesis
This diagram outlines the key steps in the large-scale synthesis of this compound.
Caption: Step-by-step workflow for the synthesis process.
Step-by-Step Procedure
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution
-
To the 20 L reactor, purged with dry nitrogen, add anhydrous tetrahydrofuran (8.0 L).
-
Cool the THF to -10 °C.
-
Slowly add diisopropylamine (1.2 kg, 11.8 mol) to the THF while maintaining the temperature below 0 °C.
-
To this solution, add n-butyllithium (2.5 M in hexanes, 4.5 L, 11.25 mol) dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 0 °C.
-
Stir the resulting pale yellow LDA solution at 0 °C for 30 minutes before proceeding.
Step 2: Ortho-Lithiation of 2-Chloro-5-fluoropyridine
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate dry vessel, dissolve 2-chloro-5-fluoropyridine (1.3 kg, 9.88 mol) in anhydrous THF (2.0 L).
-
Add the 2-chloro-5-fluoropyridine solution to the LDA solution dropwise over 2 hours, maintaining the internal temperature at or below -75 °C.
-
Stir the reaction mixture at -78 °C for an additional 1 hour to ensure complete lithiation. A color change to a deep red or brown is typically observed.
Step 3: Formylation
-
Slowly add anhydrous N,N-dimethylformamide (0.9 kg, 12.3 mol) to the reaction mixture at -78 °C over 1 hour. A noticeable exotherm may occur; maintain the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
Step 4: Work-up and Extraction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (4.0 L). Caution: This is an exothermic process, and gas evolution may occur.
-
Once the quenching is complete, add toluene (5.0 L) to the reactor and stir vigorously for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 2.5 L).
-
Combine the organic layers and wash with brine (2 x 2.0 L).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude this compound is purified by vacuum distillation.
-
Set up a short-path distillation apparatus.
-
Distill the crude product under high vacuum (typically <1 mmHg). The product will distill as a pale yellow oil or a low-melting solid.
-
Collect the fraction boiling at the appropriate temperature (literature boiling point can be used as a reference, but should be determined experimentally).
-
The typical yield of the purified product is in the range of 75-85%.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| LDA Quality | Freshly prepared or recently titrated | LDA solutions can degrade over time, leading to lower yields. If the reaction is sluggish or incomplete, consider the age and quality of the n-BuLi used for its preparation. |
| Temperature Control | Maintain strict temperature control, especially during lithiation and formylation | Exceeding -70 °C during lithiation can lead to side reactions and decomposition of the lithiated intermediate. A runaway reaction is a significant safety hazard. |
| Moisture | Use anhydrous solvents and reagents and a dry nitrogen atmosphere | Organolithium reagents are extremely sensitive to moisture. Incomplete reactions or low yields are often due to the presence of water. Ensure all glassware is oven-dried and the system is properly purged with an inert gas. |
| Quenching | Slow and controlled addition of the quenching solution at low temperature | Rapid quenching can lead to a dangerous exotherm and potential splashing of corrosive materials. |
| Purification | Vacuum distillation is preferred | The product is a relatively low-melting solid or high-boiling liquid, making vacuum distillation the most effective method for purification on a large scale.[11] |
Safety and Hazard Management
The large-scale synthesis of this compound involves several hazardous materials and procedures that require strict safety protocols.
-
Organolithium Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It is also highly corrosive. All transfers should be conducted under an inert atmosphere using appropriate cannulation techniques.[2] Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory. A dry powder fire extinguisher (Class D) should be readily available.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath requires insulated gloves and careful handling to prevent cold burns.
-
Exothermic Reactions: The preparation of LDA, the formylation reaction, and the quenching step are all exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.
-
Waste Disposal: The reaction byproducts and residual reagents must be quenched and disposed of according to institutional and local environmental regulations.
Analytical Quality Control
To ensure the purity and identity of the synthesized this compound, the following analytical methods are recommended:
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Purpose: To determine the purity of the final product and quantify any impurities.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injector.
-
Carrier Gas: Helium.
-
Detection: Mass spectrometer for identification of the product and any volatile impurities.
-
Purpose: To confirm the molecular weight of the product and identify any by-products.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the proton signals and their coupling constants, which are characteristic of the this compound structure.
-
¹³C NMR: To identify the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
Conclusion
The ortho-lithiation and formylation of 2-chloro-5-fluoropyridine represents a robust and scalable method for the large-scale synthesis of this compound. By adhering to the detailed protocol, process optimization guidelines, and stringent safety procedures outlined in this application note, researchers and drug development professionals can confidently and efficiently produce this valuable intermediate. The analytical methods provided will ensure the final product meets the high-purity standards required for its use in pharmaceutical and agrochemical research and development.
References
- 1. This compound [myskinrecipes.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor - Eureka | Patsnap [eureka.patsnap.com]
- 8. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. notulaebotanicae.ro [notulaebotanicae.ro]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluoroisonicotinaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges, particularly those related to low yield. This compound is a critical building block in the development of novel pharmaceuticals and agrochemicals.[1] However, its synthesis can be fraught with difficulties, leading to suboptimal yields and purity. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to empower you to achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are three primary synthetic strategies, each with its own set of advantages and challenges:
-
Route A: Oxidation of 2-chloro-5-fluoro-4-(hydroxymethyl)pyridine. This is often the most promising route for high yield in the final step, but the synthesis of the starting alcohol is a key consideration.
-
Route B: Formylation of 2-chloro-5-fluoropyridine. This involves the direct introduction of the aldehyde group onto the pyridine ring, typically via a Vilsmeier-Haack reaction or a lithiation/formylation sequence. Regioselectivity can be a major hurdle.
-
Route C: From 2-chloro-5-fluoroisonicotinic acid. This is a two-step approach involving the reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.
Q2: Why is low yield a common problem in this synthesis?
A2: Low yields can stem from several factors, including:
-
Side reactions: Formation of regioisomers, over-oxidation to the carboxylic acid, or incomplete reactions are common culprits.
-
Purification losses: The target molecule and its byproducts may have similar physical properties, making separation challenging and leading to loss of product during purification.
-
Substrate reactivity: The electron-withdrawing nature of the chlorine and fluorine atoms on the pyridine ring can deactivate it towards certain electrophilic substitution reactions.[2]
-
Instability of intermediates: Some intermediates in the synthetic pathway may be unstable under the reaction conditions, leading to decomposition.
Q3: How can I minimize the formation of the corresponding carboxylic acid?
A3: Over-oxidation of the aldehyde to the carboxylic acid is a frequent side reaction. To mitigate this, consider the following:
-
Use of mild oxidizing agents: Reagents like Dess-Martin periodinane (DMP) or those used in Swern oxidations are specifically designed to stop the oxidation at the aldehyde stage.[3][4][5][6][7]
-
Strict temperature control: Many oxidation reactions are highly exothermic. Maintaining a low and consistent temperature is crucial.
-
Monitoring reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product, and quench the reaction as soon as it is complete.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your synthesis.
Issue 1: Low or No Product Yield in the Oxidation of 2-chloro-5-fluoro-4-(hydroxymethyl)pyridine (Route A)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Oxidizing Agent | Switch to a milder, more selective oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[3][4][5][6][7] | Stronger oxidizing agents like potassium permanganate or chromic acid can easily over-oxidize the aldehyde to a carboxylic acid, especially with the activating effect of the pyridine nitrogen. DMP and Swern oxidations are known for their high selectivity for primary alcohols to aldehydes.[2][8] |
| Decomposition of Starting Material or Product | Maintain strict temperature control, typically at low temperatures (e.g., -78 °C for Swern oxidation).[7] | The pyridine ring with its halogen substituents can be sensitive to heat. The intermediates in some oxidation reactions are also thermally unstable. |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or GC. If the reaction stalls, consider adding a fresh portion of the oxidizing agent. | The oxidizing agent may be consumed by side reactions or may have degraded over time. |
| Poor Quality of Starting Alcohol | Ensure the 2-chloro-5-fluoro-4-(hydroxymethyl)pyridine is pure and dry. Impurities can interfere with the oxidation reaction. | Water can deactivate some oxidizing agents, and other nucleophilic impurities can compete with the alcohol for the oxidant. |
Issue 2: Poor Regioselectivity in the Formylation of 2-chloro-5-fluoropyridine (Route B)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Vilsmeier-Haack Reaction Yielding Isomers | Optimize reaction temperature. Lower temperatures often favor the formation of a specific isomer. | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[9][10][11] The directing effects of the chloro and fluoro substituents, as well as the pyridine nitrogen, can lead to a mixture of products. Temperature can influence the kinetic vs. thermodynamic product distribution. |
| Lithiation at the Wrong Position | Use a directed metalation strategy. For instance, a bulky lithium amide base like lithium diisopropylamide (LDA) at low temperatures can favor deprotonation at a specific position.[12][13] | The site of lithiation on the pyridine ring is influenced by both the electronic effects of the substituents and the coordination of the lithium cation to the pyridine nitrogen.[14] |
| Difficult Purification of Isomers | Employ a suspension/slurry method for purification. This technique exploits the differential solubility of the isomers in a specific solvent system.[15] | If the isomers have very similar polarities, chromatographic separation can be challenging and lead to significant product loss. A suspension method can be a more efficient way to isolate the desired isomer. |
Issue 3: Low Overall Yield in the Reduction-Oxidation Sequence (Route C)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reduction of the Carboxylic Acid | Use a powerful reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3).[16][17] | Carboxylic acids are generally resistant to reduction. Strong hydrides are required to efficiently convert them to the corresponding primary alcohols. |
| Formation of Byproducts During Reduction | Ensure anhydrous conditions, as water will quench the reducing agent. Add the carboxylic acid slowly to the reducing agent solution at a low temperature. | The reaction of strong reducing agents with water is highly exothermic and hazardous. Slow addition and low temperature help to control the reaction rate and minimize side reactions. |
| Loss of Product During Workup | Carefully adjust the pH during the workup of the reduction step to ensure the alcohol is in its neutral form for efficient extraction. | The alcohol product can form salts under acidic or basic conditions, which may be more soluble in the aqueous phase. |
| Low Yield in the Subsequent Oxidation Step | Refer to the troubleshooting guide for Issue 1. | The challenges of oxidizing the primary alcohol to the aldehyde are the same regardless of how the alcohol was obtained. |
Experimental Protocols
Protocol A: Synthesis of this compound via Oxidation
Step 1: Synthesis of 2-chloro-5-fluoro-4-(hydroxymethyl)pyridine
This is a representative procedure and may require optimization.
-
To a solution of 2-chloro-5-fluoroisonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of borane-tetrahydrofuran complex (1.5 eq) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-chloro-5-fluoro-4-(hydroxymethyl)pyridine.
Step 2: Dess-Martin Oxidation
-
To a solution of 2-chloro-5-fluoro-4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol B: Synthesis via Vilsmeier-Haack Reaction
This is a general procedure and requires careful optimization for the specific substrate.
-
In a flame-dried flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3) (1.5 eq) to the DMF, maintaining the temperature below 10 °C.[9][10]
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-chloro-5-fluoropyridine (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for several hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or a suspension/slurry method to separate isomers.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Formylation - Common Conditions [commonorganicchemistry.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 16. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 17. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Formylation of 2-Chloro-5-fluoropyridine
Welcome to the technical support center for the formylation of 2-chloro-5-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the formylation of this electron-deficient pyridine derivative.
Introduction
The introduction of a formyl group onto the 2-chloro-5-fluoropyridine scaffold is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, the electron-deficient nature of the pyridine ring, influenced by the chloro and fluoro substituents, presents unique challenges. This guide provides in-depth technical insights to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My formylation of 2-chloro-5-fluoropyridine is giving low to no yield. What are the likely causes?
Low or no yield in the formylation of this substrate is a common issue stemming from its reduced nucleophilicity. The electron-withdrawing effects of the chlorine and fluorine atoms deactivate the pyridine ring towards electrophilic aromatic substitution.
Troubleshooting Steps:
-
Choice of Formylation Method:
-
Vilsmeier-Haack Reaction: This is a common method for formylating electron-rich aromatic compounds.[1][2] However, for electron-deficient pyridines, it can be sluggish and may require elevated temperatures, which can lead to decomposition.[3]
-
ortho-Lithiation followed by Quenching with DMF: This is often a more effective strategy for functionalizing electron-deficient pyridines.[4][5] The use of a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can selectively deprotonate the ring, creating a potent nucleophile that readily reacts with an electrophile like N,N-dimethylformamide (DMF).
-
-
Reaction Conditions for ortho-Lithiation:
-
Temperature: These reactions must be conducted at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. THF, as a solvent, can decompose at higher temperatures.[6]
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried.[6]
-
Diagram: General Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the formylation of 2-chloro-5-fluoropyridine.
FAQ 2: I am observing multiple products in my reaction mixture. What are the possible side reactions?
The formation of multiple products indicates the occurrence of side reactions. The nature of these byproducts depends on the reaction conditions and the formylation method employed.
Potential Side Reactions and their Causes:
-
Over-lithiation/Multiple Formylation: If using an excess of the organolithium reagent or if the reaction temperature is not sufficiently low, deprotonation can occur at multiple sites on the pyridine ring, leading to the introduction of more than one formyl group.
-
Reaction with Solvent: At temperatures above -70°C, n-BuLi can react with THF, leading to the formation of ethylene and the lithium enolate of acetaldehyde.[6]
-
Halogen Scrambling or Elimination: While less common, strong bases can sometimes induce halogen scrambling or elimination reactions, particularly at elevated temperatures.
-
Formation of N-oxides: If using oxidizing conditions or if the reaction is exposed to air for prolonged periods, the pyridine nitrogen can be oxidized to the corresponding N-oxide.[7]
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the organolithium reagent. A slight excess (typically 1.1-1.2 equivalents) is often sufficient.
-
Temperature Management: Maintain a consistently low temperature (-78 °C) throughout the addition of the organolithium reagent and the DMF quench.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purification: Utilize chromatographic techniques (e.g., column chromatography) to separate the desired product from byproducts.
Diagram: Potential Side Reaction Pathways
Caption: Potential side reaction pathways during the formylation of 2-chloro-5-fluoropyridine.
FAQ 3: How can I confirm the regioselectivity of the formylation?
The directing effects of the substituents on the pyridine ring determine the position of formylation. For 2-chloro-5-fluoropyridine, the most likely position for deprotonation and subsequent formylation is C-4, which is ortho to the chloro group and meta to the fluoro group.
Confirmation Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling constants and chemical shifts of the remaining aromatic protons can definitively establish the substitution pattern.
-
¹³C NMR: The chemical shift of the carbon bearing the formyl group and the changes in the shifts of the other ring carbons provide structural confirmation.
-
2D NMR (COSY, HSQC, HMBC): These experiments can provide unambiguous evidence of the connectivity within the molecule.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a formyl group.
Experimental Protocols
Protocol 1: ortho-Lithiation and Formylation of 2-Chloro-5-fluoropyridine
Materials:
-
2-chloro-5-fluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Flame-dried glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 2-chloro-5-fluoropyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Continue stirring at -78 °C for another 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | -78 °C | Minimizes side reactions and decomposition of the lithiated intermediate.[6] |
| n-BuLi eq. | 1.1 - 1.2 | Ensures complete lithiation without significant over-lithiation. |
| DMF eq. | 1.5 - 2.0 | Drives the formylation to completion. |
| Solvent | Anhydrous THF | Good solvent for lithiation at low temperatures. |
| Atmosphere | Inert (Ar or N₂) | Prevents reaction with atmospheric moisture and oxygen. |
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Chloro-5-fluoroisonicotinaldehyde in Solution
Welcome to the technical support center for 2-Chloro-5-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and use in experimental settings.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity, which makes it a valuable building block, also contributes to its potential instability in solution. Understanding the factors that influence its stability is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the potential stability issues and offers practical solutions for maintaining the integrity of this compound in your research.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues related to the stability of this compound in solution.
Q1: My experimental results are inconsistent when using a stock solution of this compound. What could be the cause?
A1: Inconsistent results are often a primary indicator of compound degradation in your stock solution. Several factors could be contributing to this instability:
-
Solvent Choice: The choice of solvent is critical. While soluble in many organic solvents, its stability can vary significantly. Protic solvents, especially water, can lead to hydrolysis.
-
pH of the Solution: The aldehyde group and the halogenated pyridine ring are susceptible to pH-dependent degradation. Both acidic and basic conditions can promote hydrolysis and other degradation pathways.
-
Storage Conditions: Improper storage of the solution, such as exposure to light, elevated temperatures, or oxygen, can accelerate degradation.[1]
-
Age of the Solution: Stock solutions should be prepared fresh whenever possible. Over time, even under optimal storage conditions, degradation can occur.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always start with a freshly prepared stock solution for your experiments.
-
Solvent Selection: If possible, use a dry, aprotic solvent for your stock solution. If an aqueous or protic solvent system is required for your experiment, prepare the solution immediately before use.
-
Control for pH: If working in an aqueous environment, buffer the solution to a neutral pH, unless the experimental protocol requires acidic or basic conditions. Be aware that stability will likely be compromised at pH extremes.
-
Optimize Storage: Store stock solutions at low temperatures (2-8°C is recommended), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1]
Q2: I've observed a change in the color of my this compound solution over time. What does this indicate?
A2: A color change is a visual cue that a chemical transformation, likely degradation, has occurred. The formation of colored byproducts is common in the degradation of aromatic aldehydes. This could be due to oxidation or polymerization of the aldehyde or its degradation products.
Troubleshooting Steps:
-
Discard the Solution: Do not use a solution that has changed color.
-
Investigate the Cause: Review your solvent choice and storage conditions. The presence of impurities in the solvent or exposure to air and light can promote color formation.
-
Purity Analysis: If you need to understand the nature of the degradation, you can analyze the discolored solution using techniques like HPLC or UPLC-MS to identify the degradation products.
Q3: What are the likely degradation pathways for this compound in solution?
A3: While specific degradation studies on this compound are not extensively published, based on the chemical structure and the reactivity of similar compounds, two primary degradation pathways are plausible:
-
Hydrolysis: The 2-chloro substituent on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution by water, leading to the formation of 2-hydroxy-5-fluoroisonicotinaldehyde. This reaction can be catalyzed by both acid and base.
-
Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 2-chloro-5-fluoroisocotinic acid, especially in the presence of oxygen or other oxidizing agents.
Below is a diagram illustrating these potential degradation pathways.
Caption: Plausible degradation pathways of this compound.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: Minimizing degradation requires careful control of experimental conditions:
-
Temperature: Perform reactions at the lowest effective temperature.
-
Atmosphere: If the reaction is sensitive to oxidation, conduct it under an inert atmosphere (nitrogen or argon).
-
Light: Protect the reaction mixture from light, especially if you are working with it for an extended period.
-
pH control: Maintain the pH of the reaction mixture within a range where the compound is most stable, if compatible with your experimental goals.
-
Reaction Time: Keep reaction times as short as possible.
Q5: Are there any solvents I should absolutely avoid?
A5: Based on general chemical principles, you should exercise caution with the following:
-
Protic Solvents (especially water, methanol, ethanol): These can act as nucleophiles and lead to hydrolysis or transesterification-like reactions with the aldehyde.
-
Strongly Basic or Acidic Solvents/Additives: These will catalyze degradation.
-
Solvents containing reactive impurities: Peroxides in ethers (like THF or diethyl ether) can lead to oxidation. Always use high-purity, dry solvents.
Part 2: Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound and for handling the compound to minimize degradation.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4][5][6]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or UPLC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in acetonitrile to a final concentration of 1 mg/mL.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to a light source according to ICH Q1B guidelines.[7] Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by HPLC or UPLC-MS.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.
-
Identify the peaks of the degradation products.
-
If using UPLC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.[8][9][10][11][12][13][14]
Caption: Workflow for a forced degradation study.
Protocol 2: Recommended Handling and Solution Preparation
Objective: To provide a standard operating procedure for the preparation and handling of this compound solutions to ensure stability.
Materials:
-
This compound
-
High-purity, dry, aprotic solvent (e.g., anhydrous acetonitrile or DMSO)
-
Inert gas (argon or nitrogen)
-
Amber glass vials
Procedure:
-
Weighing: Weigh the required amount of this compound in a clean, dry container, preferably in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Solvent Addition: Add the desired volume of anhydrous solvent to the solid to achieve the target concentration.
-
Dissolution: Gently agitate the vial until the solid is completely dissolved. Sonication can be used if necessary, but avoid excessive heating.
-
Inerting: Purge the headspace of the vial with an inert gas before sealing.
-
Storage: Store the solution in a tightly sealed amber vial at 2-8°C.
-
Usage:
-
Allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
-
Use a clean, dry syringe to withdraw the required volume of the solution.
-
If the solution is to be used multiple times, re-purge the headspace with inert gas before re-sealing.
-
For critical applications, it is highly recommended to prepare fresh solutions daily.
-
Part 3: Data Presentation
The following table summarizes the expected stability of this compound under various conditions, based on the chemical properties of the molecule and related compounds. This is a qualitative guide and should be confirmed by experimental data for your specific application.
| Condition | Solvent System | Expected Stability | Potential Degradation Products |
| pH | Aqueous buffers | Low at acidic and basic pH. Moderate at neutral pH. | 2-Hydroxy-5-fluoroisonicotinaldehyde, 2-Chloro-5-fluoroisocotinic acid |
| Temperature | Common organic solvents | Decreases with increasing temperature. | Increased rate of all degradation pathways. |
| Light | Common organic solvents | Potentially unstable upon prolonged exposure to UV light. | Photodegradation products (complex mixture). |
| Oxygen | Common organic solvents | Susceptible to oxidation , especially in the presence of radical initiators or light. | 2-Chloro-5-fluoroisocotinic acid. |
References
- 1. This compound [myskinrecipes.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and analysis of the degradation products of chlorothalonil in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Sensitive and Reliable UPLC-MS/MS Methods for Food Analysis of Emerging Mycotoxins in China Total Diet Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ciencia.ucp.pt [ciencia.ucp.pt]
Technical Support Center: Purification of 2-Chloro-5-fluoroisonicotinaldehyde
Welcome to the technical support center for 2-Chloro-5-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this key pharmaceutical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurities and purification of this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. A common and efficient method for its preparation is the oxidation of 2-chloro-5-fluoro-4-methylpyridine. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: 2-chloro-5-fluoro-4-methylpyridine. Its presence indicates an incomplete reaction.
-
Intermediate Alcohol: (2-Chloro-5-fluoropyridin-4-yl)methanol. This is formed as an intermediate during the oxidation of the methyl group and its presence suggests the oxidation is incomplete.[1]
-
Over-oxidation Product: 2-Chloro-5-fluoroisonicotinic acid. Harsh or prolonged oxidation conditions can lead to the aldehyde being further oxidized to the corresponding carboxylic acid.
-
Isomeric Impurities: Depending on the purity of the starting materials, you may encounter isomeric forms of the product. For instance, if the synthesis starts from a mixture of picoline isomers, other chloro-fluoro-isonicotinaldehyde isomers could be present.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any unreacted oxidizing agents or their byproducts, may also be present.
Q2: My purified this compound has a yellow tint. What is the likely cause and how can I remove it?
A2: A yellow coloration in your final product often points to the presence of trace, highly conjugated impurities or degradation products. These can arise from side reactions during synthesis or from decomposition during workup and purification, especially if exposed to high temperatures or light for extended periods.
To address this, a common and effective method is treatment with activated carbon. During recrystallization, a small amount of activated carbon can be added to the hot solution. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration before allowing the solution to cool and crystallize.
Q3: What are the recommended analytical methods for assessing the purity of this compound?
A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile organic compounds. A reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic solvent like acetonitrile is a good starting point. UV detection is suitable as the pyridine ring is chromophoric.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying and quantifying volatile and semi-volatile impurities. It provides information on the molecular weight and fragmentation patterns of impurities, which is crucial for their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution-oriented guide to tackle common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Purification Attempt
Symptoms:
-
HPLC analysis shows multiple impurity peaks.
-
Broad melting point range.
-
NMR spectrum shows unexpected signals.
Logical Troubleshooting Flow:
References
Technical Support Center: A Troubleshooting Guide for Reactions of 2-Chloro-5-fluoroisonicotinaldehyde
Welcome to the technical support center for 2-Chloro-5-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during reactions with this versatile building block. Our aim is to provide practical, experience-driven advice to help you navigate the intricacies of your synthetic routes and achieve optimal outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents. Its chemical structure, featuring an electron-deficient pyridine ring substituted with a chloro group at the 2-position, a fluoro group at the 5-position, and an aldehyde at the 4-position, dictates its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents makes the aromatic ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The aldehyde group, on the other hand, is a versatile handle for a variety of transformations, including condensations and reductions.
This guide is structured to address specific issues you may encounter in common reaction types involving this compound.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing the pyridine ring of this compound. The inherent electron deficiency of the pyridine ring, amplified by the chloro and fluoro substituents, facilitates the displacement of the chloride ion by a variety of nucleophiles.
Frequently Asked Questions & Troubleshooting
Q1: My SNAr reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in SNAr reactions with this compound can stem from several factors. Here's a breakdown of potential issues and their solutions:
-
Insufficiently Activated Substrate: While the pyridine ring is activated, strong electron-withdrawing groups on the incoming nucleophile can diminish its reactivity.
-
Troubleshooting:
-
Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. A stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS is recommended.
-
Use a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.
-
Employ a Stronger Base: If your nucleophile is an alcohol or thiol, a stronger base (e.g., NaH, KHMDS) will more effectively generate the nucleophilic anion.
-
-
-
Poor Nucleophile: The nucleophilicity of your reagent may be too low.
-
Troubleshooting:
-
Switch to a More Nucleophilic Reagent: If possible, consider using a more nucleophilic counterpart (e.g., a thiolate instead of an alcoholate).
-
Use a Phase-Transfer Catalyst: For reactions with anionic nucleophiles in a biphasic system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the nucleophile to the organic phase.
-
-
-
Decomposition of Starting Material: At elevated temperatures, the aldehyde functionality can be sensitive.
-
Troubleshooting:
-
Monitor Reaction Time Carefully: Prolonged reaction times at high temperatures can lead to decomposition. Optimize the reaction time by tracking the consumption of the starting material.
-
Protect the Aldehyde: If other troubleshooting steps fail, consider protecting the aldehyde group as an acetal prior to the SNAr reaction.
-
-
Q2: I am observing the formation of multiple products in my SNAr reaction. How can I improve the selectivity?
A2: The formation of multiple products often points to side reactions involving the aldehyde or reaction at an unintended position.
-
Side Reactions of the Aldehyde: The aldehyde can undergo self-condensation or other unwanted reactions under basic conditions.
-
Troubleshooting:
-
Use a Non-Nucleophilic Base: If a base is required, opt for a non-nucleophilic one like potassium carbonate or cesium carbonate.
-
Control Stoichiometry: Ensure precise stoichiometry of your nucleophile and base to minimize side reactions.
-
-
-
Reaction at the Fluoro Position: While the chloro group is generally more labile, under harsh conditions, substitution of the fluoro group can occur.
-
Troubleshooting:
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature or with a shorter reaction time to favor substitution at the more reactive chloro position.
-
-
Experimental Protocol: SNAr with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask, add this compound and the base.
-
Flush the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Add the amine dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for SNAr Reactions
Caption: Troubleshooting logic for SNAr reactions.
Section 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, and it can be effectively applied to this compound to introduce aryl or heteroaryl substituents at the 2-position. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, careful optimization of the catalytic system is crucial for success.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki coupling reaction is not working. What are the key parameters to optimize?
A1: A failed Suzuki coupling with an aryl chloride like this compound is a common challenge. Success hinges on several critical factors:
-
Catalyst System (Palladium Precursor and Ligand): This is often the most critical parameter.
-
Troubleshooting:
-
Ligand Choice: Standard ligands like triphenylphosphine may not be effective. Use bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition of the aryl chloride, which is often the rate-limiting step.
-
Palladium Source: Use a reliable palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed catalysts that incorporate the desired ligand (e.g., XPhos Pd G3) can offer better reproducibility.
-
-
-
Base: The choice and strength of the base are critical for the transmetalation step.
-
Troubleshooting:
-
Base Selection: Stronger bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are typically required for aryl chlorides. The optimal base can be substrate-dependent and may require screening.
-
Anhydrous vs. Aqueous Conditions: Some bases, like K₃PO₄, often work better with a small amount of water, while others may require strictly anhydrous conditions.
-
-
-
Solvent: The solvent plays a key role in solubility and reaction kinetics.
-
Troubleshooting:
-
Solvent Screening: Common solvents for Suzuki couplings of aryl chlorides include toluene, dioxane, and THF, often with a small amount of water. A screening of different solvent systems is recommended.
-
-
-
Reaction Temperature: Higher temperatures are generally needed to activate the C-Cl bond.
-
Troubleshooting:
-
Temperature Optimization: A typical starting point is 80-110 °C. If conversion is low, a gradual increase in temperature can be beneficial, but monitor for potential decomposition.
-
-
Q2: I am observing significant amounts of homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?
A2: These are common side reactions in Suzuki couplings, especially with challenging substrates.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Troubleshooting:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents before use. This can be done by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the experiment.
-
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be an issue with unstable boronic acids or under certain reaction conditions.
-
Troubleshooting:
-
Fresh Boronic Acid: Use a fresh batch of high-purity boronic acid.
-
Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can release the boronic acid slowly under the reaction conditions.
-
Optimize Base and Water Content: Excess base or water can promote protodeboronation. Carefully optimize the amount of base and consider using anhydrous conditions if this is a persistent issue.
-
-
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Degassed water
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium precursor, the ligand, and the base.
-
Seal the tube and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.
Section 3: Condensation Reactions
The aldehyde functionality of this compound readily participates in condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, with active methylene compounds and methyl ketones, respectively. These reactions are valuable for extending the carbon framework and synthesizing α,β-unsaturated compounds.
Frequently Asked Questions & Troubleshooting
Q1: My Knoevenagel condensation is sluggish and gives low yields. How can I drive the reaction to completion?
A1: Sluggish Knoevenagel condensations can often be improved by addressing the following:
-
Catalyst: The choice and amount of catalyst are crucial.
-
Troubleshooting:
-
Catalyst Screening: While piperidine is a common catalyst, other bases like pyrrolidine, triethylamine, or even basic alumina can be more effective for certain substrates.
-
Catalyst Loading: A catalytic amount is usually sufficient, but for sluggish reactions, a slight increase in catalyst loading may be beneficial.
-
-
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction or lead to unwanted side reactions.
-
Troubleshooting:
-
Dean-Stark Trap: For reactions in a suitable solvent like toluene or benzene, using a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield.
-
Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction and often leads to higher yields in shorter reaction times.
-
-
-
Reactivity of the Active Methylene Compound: The acidity of the methylene protons influences the rate of the reaction.
-
Troubleshooting:
-
More Reactive Methylene Compound: If possible, using a more acidic active methylene compound (e.g., malononitrile over diethyl malonate) will increase the reaction rate.
-
-
Q2: I am having difficulty purifying my condensation product. What are some common issues and solutions?
A2: Purification of condensation products can sometimes be challenging due to the nature of the product or the presence of byproducts.
-
Product Crystallization: Many condensation products are crystalline.
-
Troubleshooting:
-
Recrystallization: This is often the most effective method for purifying solid products. A solvent screen to find a suitable recrystallization solvent is recommended.
-
-
-
Removal of Catalyst: Residual catalyst can complicate purification.
-
Troubleshooting:
-
Aqueous Wash: An acidic wash (e.g., dilute HCl) can remove basic catalysts like piperidine or triethylamine during the work-up.
-
-
-
Formation of Michael Adducts: In some cases, the product can undergo a subsequent Michael addition with the active methylene compound.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the aldehyde to minimize the concentration of the active methylene compound available for Michael addition.
-
Shorter Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reaction.
-
-
Experimental Protocol: Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound (1.0 equiv)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equiv)
-
Piperidine or Pyrrolidine (catalytic amount, e.g., 5-10 mol%)
-
Ethanol or Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.
-
Add the catalytic amount of the base.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
(Optional: If using toluene, set up a Dean-Stark trap to remove water).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Workflow for Condensation Reactions
Caption: Troubleshooting logic for condensation reactions.
Section 4: Reduction of the Aldehyde
The reduction of the aldehyde group in this compound to the corresponding alcohol is a common transformation to access another useful synthetic intermediate.
Frequently Asked Questions & Troubleshooting
Q1: My reduction with sodium borohydride is incomplete or gives side products. What could be the issue?
A1: While sodium borohydride (NaBH₄) is a mild and selective reducing agent, issues can still arise.
-
Incomplete Reaction:
-
Troubleshooting:
-
Increase Equivalents of NaBH₄: A slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) can help drive the reaction to completion.
-
Solvent Choice: The reaction is typically performed in an alcoholic solvent like methanol or ethanol. Ensure the starting material is fully dissolved.
-
Extend Reaction Time: While often fast, some reductions may require longer reaction times. Monitor by TLC until the starting material is consumed.
-
-
-
Formation of Side Products:
-
Troubleshooting:
-
Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity and minimize potential side reactions.
-
Hydrolysis of Borohydride: NaBH₄ can react with the alcoholic solvent. Adding the borohydride portion-wise can help maintain its concentration throughout the reaction.
-
Work-up: A careful aqueous work-up is necessary to quench any remaining reducing agent and hydrolyze the borate ester intermediate.
-
-
Q2: Can I use a stronger reducing agent like lithium aluminum hydride (LAH)?
A2: Yes, but with caution. LAH is a much more powerful reducing agent and can also reduce the chloro group (hydrodehalogenation).
-
Considerations for using LAH:
-
Low Temperature: The reaction must be performed at very low temperatures (e.g., -78 °C) to have a chance of selectively reducing the aldehyde without affecting the chloro group.
-
Careful Quenching: LAH requires a very careful quenching procedure (e.g., Fieser workup) to be handled safely.
-
Recommendation: For the selective reduction of the aldehyde, NaBH₄ is generally the preferred reagent due to its milder nature and higher functional group tolerance.
-
Experimental Protocol: Reduction with Sodium Borohydride
This protocol describes a general procedure for the reduction of this compound to (2-chloro-5-fluoropyridin-4-yl)methanol.
Materials:
-
This compound (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5-2.0 equiv)
-
Methanol or Ethanol
-
Ice bath
Procedure:
-
Dissolve this compound in the alcoholic solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium borohydride in small portions to the stirred solution.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute aqueous HCl at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
-
Purify by column chromatography or recrystallization if necessary.
Improving the selectivity of reactions involving 2-Chloro-5-fluoroisonicotinaldehyde
Welcome to the technical support resource for 2-Chloro-5-fluoroisonicotinaldehyde (also known as 2-Chloro-5-fluoropyridine-4-carbaldehyde). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges related to reaction selectivity, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Section 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The primary challenge when working with this compound is controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The molecule possesses two potential leaving groups: a chlorine atom at the C2 position and a fluorine atom at the C5 position. Understanding the electronic factors governing their reactivity is key to achieving the desired outcome.
FAQ 1.1: I am performing an SNAr reaction with a nucleophile (e.g., an amine or alkoxide). Which halogen will be substituted?
Answer: Under typical SNAr conditions, substitution of the chlorine atom at the C2 position is overwhelmingly favored.
Causality Explained: The regioselectivity is dictated by the electronic activation of the pyridine ring.[1][2] In SNAr reactions, the rate-determining step is the initial nucleophilic attack, which forms a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate determines the reaction's feasibility and regiochemistry.
-
Activation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which lowers the electron density of the ring and makes it susceptible to nucleophilic attack. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen).[1][2][3][4]
-
Activation by the Aldehyde Group: The isonicotinaldehyde group at the C4 position is a powerful electron-withdrawing group. Its activating effect is exerted through resonance and induction, primarily at the positions ortho to it (C3 and C5) and para to it (the ring nitrogen).
When a nucleophile attacks the C2 position, the negative charge of the Meisenheimer intermediate can be delocalized onto both the pyridine nitrogen and the oxygen atom of the aldehyde group. This extensive delocalization provides significant stabilization. Conversely, attack at the C5 position does not allow for direct delocalization of the negative charge onto the ring nitrogen, resulting in a less stable intermediate. Therefore, the transition state leading to C2 substitution is lower in energy, making this pathway kinetically preferred.
FAQ 1.2: My analysis (LC-MS, NMR) shows a mixture of products, with some substitution at the C5 position. How can I improve selectivity for C2 substitution?
Answer: While C2 substitution is electronically favored, obtaining a mixture of isomers, though rare, can occur under certain conditions. Here are several strategies to enhance selectivity.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Kinetic control is often improved at lower temperatures. The activation energy for the favored C2 attack is lower than that for the C5 attack. By reducing the temperature, you provide less energy to the system, making it more difficult to overcome the higher activation barrier of the undesired pathway.
-
Re-evaluate Your Base: If using a base to deprotonate your nucleophile, its strength and steric bulk can be critical.
-
Sterically Hindered Bases: Using a bulkier base (e.g., LDA, LiHMDS) with a bulky nucleophile can sometimes disfavor attack at the more sterically accessible C2 position, though this is less common.
-
Weaker Bases: Using a milder base (e.g., K₂CO₃, Cs₂CO₃) can prevent side reactions and may improve selectivity by ensuring the nucleophile is generated slowly and reacts under more controlled conditions.
-
-
Solvent Choice: The solvent stabilizes the charged intermediate. Polar aprotic solvents like DMSO, DMF, and NMP are standard for SNAr reactions as they effectively solvate the counter-ion of the nucleophile without protonating it.[5] Switching between these solvents can sometimes modulate selectivity.
-
Consider the Nucleophile: Highly reactive, "hard" nucleophiles may exhibit lower selectivity. If possible, using a slightly less reactive or "softer" nucleophile might improve the outcome.
Data Summary: Solvent & Base Effects on SNAr Selectivity
| Solvent | Base | Typical Temperature Range | Expected Outcome |
| DMSO | K₂CO₃ / Cs₂CO₃ | 25 - 80 °C | Generally high C2 selectivity. Good for a wide range of amine and alcohol nucleophiles. |
| DMF | NaH / KHMDS | 0 - 50 °C | Suitable for less reactive nucleophiles, but higher temperatures may reduce selectivity. |
| Dioxane | DIPEA / Et₃N | 50 - 100 °C | Often used for amine nucleophiles. Higher temperatures are typically required, which may impact selectivity. |
| THF | NaH / LiHMDS | 0 - 66 °C (reflux) | Good for strong nucleophiles, but monitor for side reactions with the aldehyde group. |
Troubleshooting Workflow for Poor SNAr Regioselectivity
Caption: Troubleshooting workflow for poor SNAr regioselectivity.
Section 2: Chemoselectivity - Aldehyde vs. Ring Reactivity
A second common issue involves the chemoselectivity between the aldehyde functional group and the electrophilic pyridine ring. Nucleophiles intended for the SNAr reaction can potentially attack the aldehyde carbonyl, leading to undesired side products.
FAQ 2.1: My nucleophile is adding to the aldehyde instead of (or in addition to) substituting the chlorine. How can I prevent this?
Answer: This is a classic chemoselectivity problem. The solution is to temporarily "mask" or protect the aldehyde group, rendering it unreactive while you perform the SNAr reaction. The most common and effective strategy is to convert the aldehyde into an acetal.
Experimental Protocol: Acetal Protection of this compound
This protocol describes a standard procedure for protecting the aldehyde as a diethyl acetal.
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (3.0 eq)
-
Ethanol (anhydrous, ~0.2 M)
-
p-Toluenesulfonic acid (p-TSA) or another acid catalyst (0.05 - 0.1 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous ethanol.
-
Reagent Addition: Add triethyl orthoformate followed by the acid catalyst (p-TSA).
-
Reaction: Stir the mixture at room temperature or heat gently (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a mild base, such as triethylamine or a saturated solution of sodium bicarbonate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure. The protected compound is now stable to most nucleophiles used in SNAr reactions.
Deprotection: After the SNAr reaction is complete, the acetal can be easily removed by stirring the compound in a mixture of an organic solvent (like THF or acetone) and aqueous acid (e.g., 1M HCl) at room temperature.
Decision Pathway: To Protect or Not to Protect?
Caption: Decision guide for using aldehyde protecting groups.
Section 3: General Troubleshooting & Optimization
FAQ 3.1: My SNAr reaction is sluggish or stalls completely. What are the common causes?
Answer: Several factors can lead to low conversion.
Troubleshooting Checklist:
-
Insufficient Activation: While the substrate is generally reactive, a very weak nucleophile may still require more forcing conditions. Consider increasing the temperature, but be mindful of potential side reactions and decomposition.
-
Nucleophile Potency: If using a neutral nucleophile that requires deprotonation (e.g., an alcohol or a secondary amine), ensure your base is strong enough and that the deprotonation is complete before or during the reaction. For amines, sometimes a slight excess of the amine itself can act as the base.
-
Reagent Quality: Ensure all reagents are pure and solvents are anhydrous, especially when using strong bases like NaH, which react violently with water. The starting aldehyde can also degrade if stored improperly; it should be kept in a cool, dry place under an inert atmosphere.[1]
-
Solubility Issues: If your nucleophile or base is not soluble in the reaction solvent, the reaction will be slow. Ensure the reaction mixture is homogeneous, or consider using a phase-transfer catalyst for biphasic systems.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine - Synblock [synblock.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 5. US5786515A - Synthesis of α-chloro or fluoro ketones - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 2-Chloro-5-fluoroisonicotinaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-5-fluoroisonicotinaldehyde. This resource is designed to provide in-depth guidance on preventing the unwanted polymerization of this valuable research chemical. As Senior Application Scientists, we have compiled this information to address common challenges and provide solutions grounded in established chemical principles.
Introduction: The Challenge of this compound Instability
This compound is a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive aldehyde group and the substituted pyridine ring, which allow for diverse chemical transformations. However, the very features that make this molecule so useful also contribute to its primary challenge: a propensity for self-polymerization.
The electron-withdrawing effects of the chlorine and fluorine atoms, combined with the nitrogen atom in the pyridine ring, activate the aldehyde group, making it susceptible to nucleophilic attack and other reactions that can initiate polymerization.[2] This guide will provide a comprehensive overview of the mechanisms behind this instability and, more importantly, practical, field-tested strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is polymerization in the context of this compound?
A: Polymerization is a process where individual molecules of this compound (monomers) react together to form long chains or networks (polymers). This results in a change of the material's physical properties, rendering it impure and unsuitable for most applications. For aromatic aldehydes, this can proceed through various mechanisms, including cationic and free-radical pathways.[3]
Q2: What are the visible signs of polymerization?
A: The onset of polymerization can often be detected through visual inspection. Key indicators include:
-
Increased Viscosity: The compound, which is typically a solid at room temperature, may become gummy or syrupy upon melting or when dissolved in a solvent.
-
Cloudiness or Turbidity: A previously clear solution of the aldehyde may become hazy.
-
Precipitate Formation: Solid, insoluble particles may appear in a solution.
-
Discoloration: A noticeable darkening or change in color is a common sign of degradation and potential polymerization. Older samples of similar pyridine aldehydes are often brown due to impurities.[4]
-
Solidification: In extreme cases, a solution may solidify into a hard, intractable mass.
Q3: What factors can trigger the polymerization of this compound?
A: Several environmental factors can initiate or accelerate polymerization:
-
Heat: Elevated temperatures provide the activation energy needed for polymerization to begin.
-
Light: UV radiation can generate free radicals, which are potent initiators of polymerization.[5]
-
Presence of Oxygen: While some inhibitors require oxygen to function, oxygen can also react with the aldehyde to form peroxy radicals, which can initiate polymerization.[6]
-
Contaminants: Acidic or basic impurities, as well as trace metals, can act as catalysts for polymerization.
Troubleshooting Guide: Preventing Polymerization
This section provides a systematic approach to troubleshooting and preventing the polymerization of this compound during storage and in your experiments.
Issue 1: Polymerization During Storage
Symptoms:
-
The solid appears discolored or clumped upon opening a new or stored container.
-
The material does not dissolve completely in the intended solvent, leaving behind a gel-like or solid residue.
Root Causes & Preventative Actions:
| Root Cause | Preventative Action | Scientific Rationale |
| Improper Storage Temperature | Store at 2-8°C.[1] | Lower temperatures reduce the kinetic energy of the molecules, minimizing the likelihood of polymerization initiation. |
| Exposure to Air (Oxygen) | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | An inert atmosphere displaces oxygen, which can contribute to the formation of radical species that initiate polymerization.[6] |
| Exposure to Light | Store in an amber vial or a light-blocking container in a dark location. | Light, particularly UV light, can induce photochemical reactions that generate free radicals, leading to polymerization.[5][7] |
| Moisture Contamination | Ensure the container is tightly sealed. | The compound can be sensitive to moisture, which may lead to side reactions or degradation. |
Issue 2: Polymerization During Experimental Use
Symptoms:
-
A reaction mixture containing this compound becomes viscous, cloudy, or forms a precipitate unexpectedly.
-
Inconsistent reaction yields or the formation of insoluble byproducts.
Root Causes & Preventative Actions:
| Root Cause | Preventative Action | Scientific Rationale |
| Thermal Stress | Maintain a low reaction temperature where possible. If heating is necessary, do so for the minimum time required. | Higher temperatures accelerate the rate of polymerization. |
| Presence of Initiators | Use purified, peroxide-free solvents. Ensure all glassware is clean and free of acidic or basic residues. | Contaminants can act as initiators for polymerization. |
| Lack of Inhibition | Add a suitable polymerization inhibitor to the reaction mixture if compatible with the desired chemistry. | Inhibitors act as radical scavengers, terminating the chain reactions that lead to polymerization.[3][8] |
Best Practices for Inhibition
The most effective strategy for preventing unwanted polymerization is the addition of a chemical inhibitor. These compounds are typically radical scavengers that can terminate a growing polymer chain.
Recommended Inhibitors
| Inhibitor | Typical Concentration | Mechanism of Action | Considerations |
| Hydroquinone (HQ) | 50-200 ppm | A general-purpose inhibitor that reacts with peroxy free radicals in the presence of oxygen to form stable compounds.[3][6] | Requires the presence of oxygen to be effective.[6] |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | A phenolic antioxidant that acts as a terminating agent by donating a hydrogen atom to peroxy radicals.[9][10] | Can be less effective at very high temperatures. |
| Phenothiazine | 10-100 ppm | A potent radical scavenger that is effective even in low-oxygen environments.[8][11] | Can impart a slight color to the solution. |
Experimental Protocol: Adding an Inhibitor to a Solution of this compound
-
Preparation: In a fume hood, prepare a stock solution of the chosen inhibitor (e.g., 1000 ppm BHT in the reaction solvent).
-
Addition: To your reaction vessel containing the solvent, add the appropriate volume of the inhibitor stock solution to achieve the desired final concentration.
-
Dissolution: Ensure the inhibitor is fully dissolved before adding this compound.
-
Execution: Proceed with your experiment as planned, maintaining the recommended temperature and inert atmosphere.
Visualizing the Workflow
Decision Tree for Preventing Polymerization
Caption: A decision-making workflow for the proper handling of this compound.
Mechanism of Radical Scavenging by a Phenolic Inhibitor
Caption: Simplified mechanism of polymerization inhibition by a phenolic antioxidant.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. chempoint.com [chempoint.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 6. eastman.com [eastman.com]
- 7. Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. fluoryx.com [fluoryx.com]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-5-fluoroisonicotinaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the work-up procedure of this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring a successful and efficient outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what is the critical step in its work-up?
A1: The most prevalent synthetic route is the Vilsmeier-Haack formylation of 2-chloro-5-fluoropyridine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The critical step in the work-up is the hydrolysis of the intermediate iminium salt to yield the final aldehyde. Careful control of this step is paramount to achieving a good yield and purity.
Q2: My reaction mixture is a thick, dark slurry after the reaction. Is this normal, and how should I proceed with the quenching?
A2: Yes, the formation of a dark and viscous reaction mixture is common in Vilsmeier-Haack reactions. The initial quenching should be performed with caution by slowly and carefully adding the reaction mixture to crushed ice or a mixture of ice and water. This is a highly exothermic process, and rapid addition can lead to a dangerous rise in temperature and potential side reactions.
Q3: What are the key considerations for the extraction of this compound?
A3: After quenching and neutralization, the product is typically extracted with an organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices. It is crucial to ensure the aqueous layer is neutralized or slightly basic (pH 7-8) before extraction to maximize the partitioning of the organic product into the organic layer. Multiple extractions are recommended to ensure complete recovery of the product.
Q4: I am observing a low yield after purification. What are the potential causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The formylation may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Incomplete hydrolysis: The iminium intermediate may not have fully hydrolyzed to the aldehyde. Ensuring sufficient time and appropriate pH during the work-up is important.
-
Product loss during work-up: The product might be partially soluble in the aqueous layer, especially if the pH is not optimized. Emulsion formation during extraction can also lead to significant product loss.
-
Suboptimal purification: The choice of solvent system for column chromatography or recrystallization is critical for good separation and recovery.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of this compound synthesis and provides actionable solutions.
Issue 1: Low or No Product Formation After Work-up
| Observable Symptom | Potential Root Cause(s) | Suggested Action(s) |
| TLC of the crude product shows mainly the starting material (2-chloro-5-fluoropyridine). | 1. Inactive Vilsmeier reagent: The POCl₃ or DMF may be of poor quality or have degraded. 2. Insufficient reaction temperature or time: The reaction may not have been heated long enough or at a high enough temperature to proceed. | 1. Use fresh, high-purity POCl₃ and anhydrous DMF. 2. Ensure the reaction is heated to the recommended temperature (typically 80-100 °C) and monitor its progress by TLC until the starting material is consumed. |
| The final product is not the desired aldehyde but a different, unidentified compound. | Incomplete hydrolysis of the iminium intermediate: The work-up conditions were not sufficient to convert the iminium salt to the aldehyde. | After quenching, ensure the mixture is stirred for a sufficient time (several hours to overnight) at room temperature or with gentle heating to facilitate complete hydrolysis. Adjusting the pH to slightly acidic or basic conditions might be necessary. |
| A significant amount of a water-soluble, colored impurity is present in the aqueous layer. | Side reactions: The electron-deficient nature of the pyridine ring can sometimes lead to complex side reactions under the harsh Vilsmeier-Haack conditions. | Optimize the reaction temperature and time to minimize side product formation. A lower reaction temperature might be beneficial, although it could require a longer reaction time. |
Issue 2: Difficulty in Product Purification
| Observable Symptom | Potential Root Cause(s) | Suggested Action(s) |
| Co-elution of impurities with the product during column chromatography. | Inappropriate solvent system: The chosen eluent may not have the optimal polarity to separate the product from closely related impurities. | Systematically screen different solvent systems for TLC to find an eluent that provides good separation (a ΔRf of at least 0.2). A common starting point is a mixture of hexanes and ethyl acetate. A gradient elution might be necessary. |
| The product oils out during recrystallization. | Inappropriate solvent choice or cooling rate: The solvent may be too good a solvent for the product, or the solution was cooled too quickly. | Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A binary solvent system (e.g., ethanol/water, DCM/hexanes) can be effective. Ensure slow cooling to promote crystal growth. |
| The purified product is still colored (yellowish or brownish). | Presence of persistent colored impurities. | Treat a solution of the crude product in an organic solvent with activated carbon, followed by filtration through a pad of celite before final purification by chromatography or recrystallization. |
Experimental Protocols
Standard Work-up Procedure for Vilsmeier-Haack Synthesis of this compound
-
Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate, larger flask, prepare a mixture of crushed ice and water.
-
Slowly and carefully, with vigorous stirring, add the reaction mixture to the ice/water mixture. Caution: This is a highly exothermic process. Maintain the temperature of the quenching mixture below 20 °C by adding more ice if necessary.
-
-
Hydrolysis and Neutralization:
-
Continue stirring the mixture at room temperature for at least 2-4 hours (or overnight) to ensure complete hydrolysis of the iminium intermediate.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH reaches 7-8. Be cautious of gas evolution (CO₂).
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Concentration and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Logical Workflow for Troubleshooting Work-up Issues
Caption: A decision-making workflow for troubleshooting common issues during the work-up of this compound synthesis.
Technical Support Center: Scaling Up 2-Chloro-5-fluoroisonicotinaldehyde Reactions
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-5-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this vital pharmaceutical intermediate from the laboratory bench to larger-scale production.[1] The information is presented in a question-and-answer format to directly address specific issues you may face during your experiments.
I. Reaction and Process Safety
Scaling up chemical reactions introduces significant safety challenges that are not always apparent at the lab scale. The primary concern is the management of heat generated during the reaction, as the surface-area-to-volume ratio decreases with increasing scale, making heat dissipation less efficient.[2]
Q1: My reaction is showing a significant exotherm upon addition of the Vilsmeier reagent. How can I control this at a larger scale?
A1: The formylation of electron-rich aromatic compounds, a common route to this compound, is often achieved through the Vilsmeier-Haack reaction, which is known to be exothermic.[3][4][5][6] Failure to control the temperature can lead to a runaway reaction, side-product formation, and compromised batch safety.
Troubleshooting Steps:
-
Slow and Controlled Reagent Addition: The rate of addition of the Vilsmeier reagent (or its precursors, such as phosphorus oxychloride and DMF) should be carefully controlled. At scale, this is best achieved using a calibrated dosing pump.
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Adequate Cooling: Ensure your reactor has sufficient cooling capacity. This may involve using a jacketed reactor with a circulating coolant at a low temperature.
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Reverse Addition: Consider adding the substrate to the Vilsmeier reagent. This can sometimes help to better control the reaction exotherm.
-
Solvent Choice: The choice of solvent can influence heat dissipation. A higher boiling point solvent may be beneficial, but a thorough thermal hazard assessment is crucial.
Preventative Measures:
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Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2][7] This data is critical for designing a safe process.
-
Process Safety Management (PSM): Implement a robust PSM system that includes a thorough hazard and operability (HAZOP) study to identify and mitigate potential risks.
II. By-product Formation and Impurity Profile
Controlling the impurity profile is critical in pharmaceutical synthesis. Side reactions that are negligible at the lab scale can become significant at a larger scale, leading to purification challenges and reduced yields.
Q2: I am observing the formation of an isomeric by-product. How can I improve the regioselectivity of the reaction?
A2: The formation of isomers is a common challenge in the synthesis of substituted aromatic compounds.[8] In the case of this compound, incorrect positioning of the aldehyde group can occur.
Troubleshooting Steps:
-
Temperature Control: The regioselectivity of many electrophilic aromatic substitution reactions is highly temperature-dependent. Lowering the reaction temperature can often favor the formation of the desired isomer.
-
Catalyst Screening: If a catalyst is used, screening different catalysts or catalyst loadings may improve regioselectivity.
-
Order of Reagent Addition: The order in which reagents are added can influence the reaction pathway and, consequently, the isomer ratio.
Analytical Monitoring:
-
In-Process Controls (IPCs): Implement regular IPCs using techniques like HPLC or GC to monitor the formation of the desired product and any isomeric impurities throughout the reaction. This allows for adjustments to be made in real-time if necessary.
Q3: My final product is contaminated with unreacted starting materials. What are the likely causes and solutions?
A3: Incomplete conversion of starting materials is a common issue when scaling up.
Troubleshooting Steps:
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Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Reaction Time: The reaction time may need to be extended at a larger scale to ensure complete conversion. Monitor the reaction progress by IPCs until the starting material is consumed.
-
Stoichiometry: Re-evaluate the stoichiometry of your reagents. A slight excess of one reagent may be necessary to drive the reaction to completion at a larger scale.
III. Work-up and Purification
The transition from lab-scale purification methods, such as column chromatography, to scalable techniques like crystallization and distillation is a critical step in process development.
Q4: I am struggling to achieve the desired purity of this compound through crystallization. What can I do?
A4: Crystallization is a powerful purification technique, but it requires careful optimization to be effective at scale. The presence of closely related impurities can hinder the formation of pure crystals.
Troubleshooting Crystallization:
| Parameter | Troubleshooting Action | Rationale |
| Solvent System | Screen a variety of solvents and solvent mixtures. | The solubility of the desired product and its impurities will vary in different solvents, allowing for selective crystallization. |
| Cooling Profile | Implement a controlled cooling profile. | Rapid cooling can lead to the trapping of impurities within the crystal lattice. A slower, controlled cooling rate promotes the growth of larger, purer crystals. |
| Seeding | Introduce seed crystals of the pure product at the appropriate temperature. | Seeding can help to control the crystal size distribution and prevent the formation of amorphous material. |
| Agitation | Optimize the agitation speed. | Proper agitation is necessary to maintain a uniform suspension and promote crystal growth, but excessive agitation can lead to crystal breakage. |
Advanced Purification Techniques:
-
Slurry Recrystallization: Suspending the crude product in a solvent where the impurities are more soluble can be an effective purification method.[8]
-
Distillation: If the product is thermally stable, vacuum distillation may be a viable option for removing non-volatile impurities.
Q5: My product is an oil and is difficult to handle and purify at a larger scale. How can I induce crystallization?
A5: "Oiling out" is a common problem in crystallization where the product separates as a liquid phase instead of a solid.
Troubleshooting Oiling Out:
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Solvent Choice: The solvent system is crucial. A solvent in which the product has lower solubility at the crystallization temperature is needed.
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Temperature Gradient: A smaller temperature difference between the dissolution and crystallization temperatures can sometimes prevent oiling out.
-
Anti-Solvent Addition: Adding an anti-solvent (a solvent in which the product is poorly soluble) to a solution of the product can induce crystallization. This should be done slowly and with vigorous stirring.
IV. Safe Handling and Storage at Scale
The safe handling and storage of raw materials, intermediates, and final products are paramount in a manufacturing environment.
Q6: What are the key safety precautions for handling this compound and its precursors at a large scale?
A6: this compound and its precursors are potentially hazardous chemicals that require careful handling.[9][10][11][12][13]
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or chemical-resistant suit.[13]
Engineering Controls:
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Ventilation: All handling of these materials should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.[9][10]
-
Closed Systems: For large-scale operations, the use of closed systems for transfers and reactions is highly recommended to minimize exposure.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]
-
Containers should be tightly sealed to prevent the ingress of moisture.
Emergency Procedures:
-
Ensure that safety showers and eyewash stations are readily accessible.[10]
-
Have appropriate spill control materials available.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. helgroup.com [helgroup.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-5-fluoroisonicotinaldehyde and Structurally Related Aldehydes
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical step in the synthesis of novel chemical entities. Substituted heteroaromatic aldehydes, in particular, serve as versatile scaffolds. This guide provides an in-depth technical comparison of the reactivity of 2-chloro-5-fluoroisonicotinaldehyde against its structural analogs: isonicotinaldehyde, 2-chloroisonicotinaldehyde, and 5-fluoroisonicotinaldehyde. By understanding the electronic and steric influences of the chloro and fluoro substituents, chemists can make more informed decisions in their synthetic strategies.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.[1] Its utility stems from the multiple reactive sites on the pyridine ring, which allow for selective functionalization. The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing chloro and fluoro groups, makes this molecule particularly interesting for a range of chemical transformations.
Comparative Reactivity Analysis
The reactivity of an aromatic aldehyde is primarily dictated by the electronic properties of the substituents on the aromatic ring and their positions relative to the aldehyde and potential leaving groups. In the case of isonicotinaldehyde and its halogenated derivatives, we will focus on two principal classes of reactions: nucleophilic aromatic substitution (SNAr) at the C2 position and condensation reactions involving the aldehyde functionality.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for functionalizing the pyridine ring. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.[2][3] The rate of this reaction is highly dependent on the ability of the aromatic ring to stabilize the negative charge of this intermediate.
dot
References
A Comparative Guide for Synthetic Strategy: 2-Chloro-5-fluoroisonicotinaldehyde vs. 2-chloro-isonicotinaldehyde
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of building blocks is a critical determinant of synthetic efficiency and ultimate molecular properties. Among the vast arsenal of heterocyclic intermediates, substituted pyridine aldehydes serve as invaluable scaffolds. This guide provides a detailed comparative analysis of two such aldehydes: 2-Chloro-5-fluoroisonicotinaldehyde and 2-chloro-isonicotinaldehyde. We will delve into their reactivity profiles, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Strategic Importance of Halogenated Pyridine Aldehydes
This compound and 2-chloro-isonicotinaldehyde are both bifunctional reagents, possessing a reactive aldehyde group and a halogenated pyridine core. The aldehyde functionality provides a handle for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations. The 2-chloro substituent, in turn, is a versatile site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.
The key distinction between these two molecules lies in the presence of a fluorine atom at the 5-position of the pyridine ring in this compound. This seemingly subtle modification has profound implications for the electronic properties of the molecule and, consequently, its reactivity.
Electronic Properties and Their Influence on Reactivity
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The introduction of a chlorine atom at the 2-position further withdraws electron density, making the ring more susceptible to nucleophilic attack. The additional fluorine atom in this compound exerts a strong inductive electron-withdrawing effect, further polarizing the C-Cl bond and influencing the overall electron distribution within the ring.
This enhanced electron deficiency in the fluorinated analogue has a dual effect on its reactivity in nucleophilic aromatic substitution (SNAr) reactions. While the increased electrophilicity of the carbon bearing the chlorine would be expected to accelerate the attack of a nucleophile, the fluorine at the 5-position can, in some cases, retard the reaction. This is attributed to lone-pair/lone-pair repulsion with the negative charge buildup in the Meisenheimer intermediate[1][2]. Therefore, the choice between these two building blocks can be strategically employed to modulate reactivity based on the specific nucleophile and desired reaction outcome.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical comparison, we will examine the performance of both aldehydes in several cornerstone synthetic reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental transformation for modifying the pyridine core. A common example is the Buchwald-Hartwig amination, which forms a C-N bond.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
| Reactant | Nucleophile | Product | Yield (%) | Reference |
| 2-chloro-isonicotinaldehyde | Aniline | 2-(Phenylamino)isonicotinaldehyde | ~85-95% | [3] |
| This compound | Aniline | 5-Fluoro-2-(phenylamino)isonicotinaldehyde | Potentially lower than the non-fluorinated analog due to electronic effects. Specific yield data not readily available in comparative studies. | [1][2] |
Experimental Insight: The fluorine atom at the 5-position in this compound can decrease the rate of nucleophilic substitution at the 2-position[1][2]. This is a critical consideration when planning syntheses where a rapid and high-yielding SNAr is desired. For less reactive amines, the non-fluorinated analog may be the superior choice.
Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction
The Suzuki coupling is a powerful tool for forming C-C bonds. Here, we compare the reactivity of the two aldehydes with a generic arylboronic acid.
Workflow for Suzuki Coupling:
Caption: General workflow for a Suzuki cross-coupling reaction.
| Reactant | Coupling Partner | Product | Yield (%) | Reference |
| 2-chloro-isonicotinaldehyde | Phenylboronic acid | 2-Phenylisonicotinaldehyde | ~70-90% | [4] |
| This compound | Phenylboronic acid | 5-Fluoro-2-phenylisonicotinaldehyde | Yields are expected to be comparable to or slightly higher than the non-fluorinated analog due to the electron-withdrawing nature of fluorine facilitating oxidative addition. Specific comparative data is limited. |
Experimental Insight: In contrast to SNAr, the electron-withdrawing fluorine in the 5-position of this compound can be advantageous in Suzuki couplings. It can facilitate the initial oxidative addition of the palladium catalyst to the C-Cl bond, potentially leading to faster reaction rates or allowing for milder reaction conditions.
Reactivity of the Aldehyde Group: Reduction to an Alcohol
The aldehyde functionality is readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Workflow for Aldehyde Reduction:
Caption: General workflow for the reduction of an aldehyde with NaBH4.
| Reactant | Product | Yield (%) | Reference |
| 2-chloro-isonicotinaldehyde | (2-chloropyridin-4-yl)methanol | >90% | [5][6][7] |
| This compound | (2-chloro-5-fluoropyridin-4-yl)methanol | >90% | [5][6][7] |
Experimental Insight: The electronic differences between the two pyridine rings have a negligible effect on the reduction of the aldehyde group with a strong reducing agent like NaBH4. Both reactions proceed efficiently to provide the corresponding primary alcohols in high yields.
Spectroscopic Data Comparison
Accurate characterization is paramount in synthetic chemistry. Below is a comparison of the expected 1H and 13C NMR chemical shifts for the two aldehydes.
1H NMR Data (CDCl3, 400 MHz)
| Compound | Aldehyde-H (s) | H-3 (s) | H-5 (d) | H-6 (d) |
| 2-chloro-isonicotinaldehyde | ~10.0 ppm | ~7.8 ppm | ~7.6 ppm | ~8.6 ppm |
| This compound | ~10.1 ppm | ~7.9 ppm | - | ~8.5 (d, JH-F ≈ 3 Hz) |
13C NMR Data (CDCl3, 100 MHz)
| Compound | C=O | C-2 | C-3 | C-4 | C-5 | C-6 |
| 2-chloro-isonicotinaldehyde | ~191 ppm | ~153 ppm | ~122 ppm | ~142 ppm | ~122 ppm | ~151 ppm |
| This compound | ~189 ppm | ~151 (d) | ~120 (d) | ~138 (d) | ~158 (d, JC-F ≈ 260 Hz) | ~147 (d, JC-F ≈ 20 Hz) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions. The data for this compound is estimated based on known substituent effects.
Practical Applications in Drug Discovery
Both this compound and 2-chloro-isonicotinaldehyde are valuable intermediates in the synthesis of biologically active molecules. The choice between them often depends on the desired final properties of the target compound. The introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. For instance, the strategic incorporation of fluorine is a common tactic in medicinal chemistry to block metabolic pathways and enhance drug efficacy.
Conclusion and Strategic Recommendations
The selection between this compound and 2-chloro-isonicotinaldehyde is a nuanced decision that should be guided by the specific synthetic transformation and the desired properties of the final product.
-
For rapid and high-yielding nucleophilic aromatic substitutions, especially with less reactive nucleophiles, 2-chloro-isonicotinaldehyde is often the preferred choice. The retarding effect of the 5-fluoro substituent on SNAr reactions at the 2-position is a key consideration.
-
In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, this compound may offer an advantage. The electron-withdrawing fluorine can facilitate oxidative addition, potentially leading to milder reaction conditions and improved yields.
-
The reactivity of the aldehyde group is largely unaffected by the presence of the fluorine atom. Both compounds are excellent substrates for transformations involving the formyl group.
-
The fluorine atom in this compound provides a strategic tool for modulating the physicochemical and pharmacological properties of the final molecule. This is a critical consideration in drug discovery and development.
By understanding the subtle yet significant differences in the reactivity of these two building blocks, researchers can design more efficient and effective synthetic routes to novel and valuable compounds.
References
- 1. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of 2-Chloro-5-fluoroisonicotinaldehyde: An Evaluation of a Novel Direct Formylation Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-5-fluoroisonicotinaldehyde in Medicinal Chemistry
This compound is a key heterocyclic building block in the synthesis of a wide range of pharmaceutical agents.[1] Its strategic importance lies in the unique substitution pattern on the pyridine ring, which allows for selective functionalization and the creation of complex molecular architectures. This aldehyde is a crucial intermediate in the development of kinase inhibitors and antiviral agents, making the efficiency and viability of its synthesis a critical consideration for drug discovery and development programs. This guide provides a comprehensive analysis of a new, direct synthetic route to this valuable compound, comparing it with a more traditional, multi-step approach.
Established Synthetic Route: A Multi-Step Approach from a Dichlorinated Precursor
An established and reliable method for the synthesis of this compound involves a multi-step sequence starting from the readily available 2,6-dichloro-5-fluoronicotinic acid. This linear approach, while robust, necessitates several discrete chemical transformations, including selective reduction and subsequent oxidation.
Reaction Pathway of the Established Route
The established synthesis proceeds through the following key stages:
-
Selective Dechlorination: The synthesis commences with the selective removal of the chlorine atom at the 6-position of 2,6-dichloro-5-fluoronicotinic acid. This is typically achieved through catalytic hydrogenation.[2]
-
Reduction to the Alcohol: The resulting 2-chloro-5-fluoronicotinic acid is then reduced to the corresponding alcohol, (2-chloro-5-fluoropyridin-4-yl)methanol. This transformation can be accomplished using standard reducing agents.
-
Oxidation to the Aldehyde: The final step involves the oxidation of the primary alcohol to the desired this compound.
dot graph "Established_Synthetic_Route" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Established multi-step synthesis of this compound.
Experimental Protocol for the Established Route
-
Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid: This starting material can be prepared from ethyl fluoroacetate and methyl malonamate, followed by chlorination with phosphorus oxychloride.[3]
-
Step 2: Selective Dechlorination to 2-chloro-5-fluoronicotinic acid: 2,6-dichloro-5-fluoronicotinic acid is subjected to catalytic hydrogenation using a palladium on carbon catalyst in the presence of a base such as triethylamine to selectively remove the chlorine atom at the 6-position.[2]
-
Step 4: Oxidation to this compound: The alcohol is then oxidized to the aldehyde. A common method for this transformation on similar heterocyclic alcohols is the use of manganese dioxide in a chlorinated solvent like dichloromethane.
A Novel Synthetic Route: Direct Formylation via Vilsmeier-Haack Reaction
In the quest for a more efficient and atom-economical synthesis, a novel approach has been developed that introduces the aldehyde functionality in a single step directly onto a simpler pyridine precursor. This new route utilizes the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7]
Reaction Pathway of the Novel Route
This innovative approach significantly shortens the synthetic sequence:
-
Vilsmeier-Haack Formylation: 2-Chloro-5-fluoropyridine is directly converted to this compound by reaction with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6][7]
dot graph "Novel_Synthetic_Route" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Novel one-step synthesis of this compound.
Experimental Protocol for the Novel Route
While a specific protocol for the Vilsmeier-Haack formylation of 2-chloro-5-fluoropyridine to yield the 4-formyl isomer is not explicitly detailed in the searched literature, a general procedure based on known Vilsmeier-Haack reactions would be as follows:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride is added to N,N-dimethylformamide at a low temperature (e.g., 0 °C).
-
Formylation: 2-Chloro-5-fluoropyridine is then added to the pre-formed Vilsmeier reagent, and the reaction mixture is heated to drive the formylation.
-
Work-up: The reaction is quenched with an aqueous solution (e.g., sodium acetate solution) to hydrolyze the intermediate iminium salt and yield the final aldehyde product.[4]
Comparative Analysis: Established vs. Novel Route
The validation of a new synthetic route hinges on a direct comparison of its key performance indicators against established methods.
| Parameter | Established Route | Novel Route (Vilsmeier-Haack) |
| Number of Steps | 3-4 (from 2,6-dichloro-5-fluoronicotinic acid) | 1 (from 2-chloro-5-fluoropyridine) |
| Starting Material Complexity | More complex (requires prior synthesis) | Simpler, more readily available |
| Atom Economy | Lower due to multiple steps and protecting groups | Higher, more direct conversion |
| Reagent & Waste Profile | Involves multiple reagents and solvents, generating more waste | Fewer reagents, potentially less waste |
| Potential Yield | Generally reliable, but cumulative losses over multiple steps | Potentially high, but optimization may be required |
| Scalability | Can be challenging due to multiple steps | Potentially more scalable due to fewer operations |
Discussion and Future Outlook
The novel, one-step Vilsmeier-Haack formylation presents a significant potential improvement over the traditional multi-step synthesis of this compound. The key advantages of the new route lie in its conciseness, use of a simpler starting material, and improved atom economy. These factors can translate to reduced manufacturing costs and a more environmentally friendly process, which are critical considerations in the pharmaceutical industry.
However, the successful implementation of the Vilsmeier-Haack route is contingent on several factors that require experimental validation. The regioselectivity of the formylation on the 2-chloro-5-fluoropyridine ring is a crucial aspect to be determined, as formylation could potentially occur at other positions. Furthermore, optimization of the reaction conditions, including temperature, stoichiometry, and reaction time, will be necessary to maximize the yield and purity of the desired product.
Future work should focus on a detailed experimental investigation of the Vilsmeier-Haack approach to provide the necessary data for a definitive comparison. Additionally, exploring other direct formylation methods, such as ortho-lithiation followed by reaction with a formylating agent, could offer alternative and potentially even more efficient routes to this important pharmaceutical intermediate.[8][9][10][11]
Conclusion
The validation of this new synthetic route to this compound through a direct Vilsmeier-Haack formylation offers a promising alternative to the established, more laborious multi-step approach. While further experimental validation is required to fully assess its industrial applicability, the potential benefits in terms of efficiency, cost, and environmental impact make it a compelling avenue for future research and development in the synthesis of this critical pharmaceutical building block.
References
- 1. This compound [myskinrecipes.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
Efficacy of 2-Chloro-5-fluoroisonicotinaldehyde Derivatives as Antimicrobials: A Comparative Guide
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Within this landscape, heterocyclic compounds, particularly those derived from the isonicotinic acid hydrazide (isoniazid) scaffold, have garnered significant attention. This guide provides a comprehensive comparison of the potential antimicrobial efficacy of derivatives of 2-Chloro-5-fluoroisonicotinaldehyde, placing them in the context of broader research on isonicotinoyl hydrazones. While direct experimental data for this specific subclass is emerging, this document synthesizes existing knowledge on structurally related compounds to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into the established antimicrobial profiles of isonicotinic acid hydrazide derivatives, detail the experimental methodologies crucial for their evaluation, and propose the anticipated impact of the chloro and fluoro substitutions on their biological activity.
Isonicotinic Acid Hydrazide Derivatives: A Legacy of Antimicrobial Activity
Isonicotinic acid hydrazide, commonly known as isoniazid, has been a cornerstone in the treatment of tuberculosis for decades. Its mechanism of action, primarily the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, has inspired the synthesis of a vast library of derivatives.[1] The primary route for creating these derivatives involves the condensation of the hydrazide group of isoniazid with various aldehydes and ketones to form Schiff bases or hydrazones.[2][3] This modular approach allows for the introduction of diverse structural motifs, leading to a broad spectrum of biological activities.
Numerous studies have demonstrated that these isonicotinoyl hydrazone derivatives possess significant in vitro activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][5] The antimicrobial potency of these compounds is often influenced by the nature of the substituent on the aromatic ring of the aldehyde or ketone moiety.
Comparative Antimicrobial Efficacy: Insights from Structurally Related Compounds
While specific data for this compound derivatives is not yet widely published, we can extrapolate potential efficacy based on the extensive body of research on analogous isonicotinoyl hydrazones. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for various isonicotinic acid hydrazide Schiff bases against common bacterial and fungal pathogens. This data serves as a benchmark for what might be expected from novel derivatives.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Isonicotinoyl hydrazone of vanillin | Staphylococcus aureus | >200 | [1] |
| Isonicotinoyl hydrazone of salicylaldehyde | Escherichia coli | >200 | [1] |
| (E)-N'-((5-(2-Nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide | Staphylococcus aureus | - (Zone of Inhibition: 13-18 mm) | [2] |
| Metal complexes of isonicotinoylhydrazide Schiff's bases | Mycobacterium tuberculosis | - (Enhanced activity compared to uncomplexed ligands) | [4][6] |
| N'-(substituted-benzylidene)isonicotinohydrazide | Bacillus subtilis | - (Varies with substitution) | [5] |
| 4-[(arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols | Various Bacteria & Yeasts | Good to moderate activity | [7] |
| N(2)-acyl isonicotinic acid hydrazides | Mycobacterium tuberculosis | More active than isoniazid (for some derivatives) | [8] |
Analysis of Structure-Activity Relationships (SAR):
The antimicrobial activity of isonicotinoyl hydrazones is intricately linked to their chemical structure. The azomethine group (-C=N-) is a key pharmacophore.[1][2] The lipophilicity of the molecule, often modulated by the substituents on the aromatic ring, plays a crucial role in its ability to penetrate microbial cell membranes.
The Potential Impact of 2-Chloro and 5-Fluoro Substitutions:
The introduction of halogen atoms, such as chlorine and fluorine, into pharmacologically active molecules is a common strategy in medicinal chemistry to enhance efficacy.
-
Chlorine: The presence of a chloro group can increase the lipophilicity of the molecule, potentially improving its ability to traverse the lipid-rich cell membranes of bacteria. It can also influence the electronic properties of the aromatic ring, which may affect binding to target enzymes or receptors.
-
Fluorine: The fluoro group is a small, highly electronegative atom that can significantly alter the electronic and metabolic properties of a molecule. It can increase metabolic stability by blocking sites of oxidation and can also enhance binding affinity to target proteins through favorable electrostatic interactions.
Based on these principles, it is hypothesized that the 2-chloro and 5-fluoro substitutions on the isonicotinaldehyde ring could lead to derivatives with enhanced antimicrobial activity compared to unsubstituted or differently substituted analogs. The combined electron-withdrawing effects of these halogens may also modulate the reactivity of the azomethine linkage, potentially influencing the mechanism of action. However, this remains a hypothesis pending direct experimental validation.
Essential Experimental Protocols for Antimicrobial Evaluation
To rigorously assess the antimicrobial efficacy of novel this compound derivatives, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for two fundamental antimicrobial susceptibility tests.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used and high-throughput technique.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
Incubate the plate at 35-37°C for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Diagram: Broth Microdilution MIC Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Zone of Inhibition (Kirby-Bauer) Assay
The zone of inhibition assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance. It is based on the diffusion of the antimicrobial agent from a disk or well into an agar medium seeded with the test microorganism.
Protocol: Agar Disk Diffusion Assay
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth (typically 4 mm).
-
-
Preparation of Inoculum:
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the entire surface of the MHA plate in three different directions to ensure confluent growth.
-
-
Application of Test Compound:
-
Impregnate sterile paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
-
Diagram: Agar Disk Diffusion Workflow
Caption: Workflow for the Agar Disk Diffusion (Zone of Inhibition) assay.
Proposed Mechanism of Action and Signaling Pathways
The primary mechanism of action for isoniazid is the inhibition of the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. Isoniazid itself is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis II (FAS-II) pathway.[1]
It is plausible that derivatives of this compound, particularly those that retain the core isonicotinoyl hydrazone structure, may share a similar mechanism of action, especially against mycobacteria. However, the broad-spectrum activity observed for many isonicotinoyl hydrazones against other bacteria and fungi suggests that alternative or additional mechanisms may be at play. These could include:
-
Inhibition of other essential enzymes: The diverse chemical structures of the derivatives could allow them to interact with and inhibit other vital microbial enzymes.
-
Disruption of cell membrane integrity: The lipophilic nature of some derivatives may enable them to intercalate into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Chelation of essential metal ions: Some hydrazones are known to be effective chelating agents. By sequestering essential metal ions, they can disrupt crucial metabolic processes within the microbial cell.
Diagram: Proposed Mechanism of Action for Isoniazid Analogs
Caption: Proposed mechanisms of action for isonicotinic acid hydrazide derivatives.
Conclusion and Future Directions
Derivatives of isonicotinic acid hydrazide represent a promising class of compounds with demonstrable broad-spectrum antimicrobial activity. While direct experimental data for this compound derivatives is needed, the existing literature on structurally similar compounds provides a strong rationale for their investigation. The presence of chloro and fluoro substituents is anticipated to enhance their antimicrobial properties.
Future research should focus on the synthesis and in vitro antimicrobial screening of a library of this compound derivatives against a panel of clinically relevant bacteria and fungi. Subsequent studies should aim to elucidate their precise mechanism(s) of action, evaluate their cytotoxicity against mammalian cell lines, and explore their potential in in vivo models of infection. Such a systematic approach will be crucial in determining the therapeutic potential of this novel class of antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial, antifungal & cytotoxic activity of some isonicotinoylhydrazide Schiff's bases and their cobalt (II), copper (II), nickel (II) and zinc (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 2-Chloro-5-fluoroisonicotinaldehyde
Introduction: The Critical Role of Purity in Drug Discovery
2-Chloro-5-fluoroisonicotinaldehyde is a pivotal building block in medicinal chemistry. It serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules, including potent kinase inhibitors and antiviral agents.[1] The precise arrangement of its chloro, fluoro, and aldehyde functional groups on the pyridine ring offers a versatile scaffold for creating complex, biologically active compounds. However, the synthetic route to this intermediate can introduce a range of impurities—from unreacted starting materials and regioisomers to by-products of side reactions.[2][3] For researchers in drug development, the purity of this starting material is not a trivial detail; it is a critical parameter that directly impacts reaction yield, the impurity profile of the final active pharmaceutical ingredient (API), and, ultimately, the safety and efficacy of the potential drug.
This guide provides a comprehensive framework for researchers to rigorously assess and compare the purity of commercial batches of this compound. We will move beyond simple certificate of analysis (CoA) values and delve into a multi-technique, orthogonal approach to build a complete purity profile. The methodologies described herein are designed to be self-validating systems, providing a high degree of confidence in the analytical results.
The Analytical Strategy: An Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy, where different methods based on distinct chemical and physical principles are employed to cross-validate findings. Our approach combines quantitative spectroscopy with high-resolution chromatography to assess absolute purity, identify and quantify related substances, and detect residual volatile impurities.
Caption: Overall workflow for the comprehensive purity assessment of this compound.
Absolute Purity Determination by Quantitative NMR (qNMR)
Expertise & Experience: We begin with quantitative Nuclear Magnetic Resonance (qNMR) because it is a primary analytical method. Unlike chromatography, which provides relative purity based on detector response, the NMR signal is directly proportional to the number of atomic nuclei.[4] This allows for the determination of absolute purity (mass fraction) by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[5][6] This is an invaluable tool for qualifying new batches of material where a dedicated reference standard may not exist.
Experimental Protocol: ¹H-qNMR
-
Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified internal standard (e.g., Maleic Anhydride, CAS 108-31-6) into a 10 mL volumetric flask. Dissolve and dilute to volume with a deuterated solvent (e.g., DMSO-d₆). The standard should have a simple ¹H spectrum with sharp peaks that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh ~15 mg of the this compound sample into a clean NMR tube.
-
Addition of IS: Using a calibrated pipette, add exactly 500 µL of the Internal Standard Stock solution to the NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Acquisition Parameters: Ensure quantitative conditions are met. This requires a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being quantified. A D1 of 30 seconds is typically a safe starting point. A 90° pulse angle should be used.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton, -CHO) and a signal from the internal standard (e.g., the two vinyl protons of maleic anhydride).
-
Trustworthiness: The validity of this protocol is ensured by using a certified (NIST-traceable) internal standard and by adhering to strict quantitative acquisition parameters. The choice of non-overlapping signals for integration prevents analytical bias.[7]
Purity Calculation
The purity of the analyte (P_analyte) as a weight/weight percentage (w/w %) is calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular Weight (Analyte: 159.55 g/mol )
-
m : Mass
-
P : Purity of the standard
Chromatographic Purity and Impurity Profiling by RP-HPLC
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for pharmaceutical intermediates.[8] Its high resolving power allows for the separation of the main compound from structurally similar impurities, such as isomers or degradation products, which may not be distinguishable by NMR alone. We use a reverse-phase (RP) method, which is ideal for moderately polar compounds like our analyte. UV detection is chosen for its sensitivity to aromatic systems.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][9]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[8]
-
Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of Acetonitrile/Water (50:50) for a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
Trustworthiness: Before sample analysis, a system suitability test must be performed. This involves injecting a standard solution multiple times to ensure the system is performing correctly. Key parameters to check include repeatability of retention time and peak area (RSD < 2%), column efficiency (plate count), and peak symmetry (tailing factor). This validation step ensures that the separation is reliable.[10]
Data Interpretation
The purity is typically reported as "Area %". This is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram. This method is excellent for comparing the relative levels of impurities between different commercial suppliers. Any peaks detected can be further investigated by LC-MS to determine their molecular weight.
Volatile Impurities and Residual Solvents by GC
Expertise & Experience: The synthesis and purification of this compound often involve organic solvents. Residual amounts of these solvents can remain in the final product and may be toxic or interfere with subsequent reactions. Gas Chromatography (GC) with Flame Ionization Detection (FID) is the standard method for analyzing these volatile organic compounds due to its high sensitivity and separation efficiency for such analytes.[11][12] A headspace autosampler is used to introduce only the volatile components into the GC, avoiding contamination of the system with the non-volatile analyte.
Experimental Protocol: Headspace GC-FID
-
Instrumentation: GC system with a headspace autosampler and an FID detector.
-
Column: DB-624 or similar phase suitable for residual solvent analysis (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program:
-
Initial: 40°C, hold for 5 min.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 min at 240°C.
-
-
Headspace Parameters:
-
Vial Equilibration: 80°C for 15 min.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal immediately.
Trustworthiness: The method is validated by analyzing a standard solution containing known concentrations of common solvents (e.g., methanol, ethanol, ethyl acetate, toluene, etc.). This allows for the positive identification (by retention time) and accurate quantification of any residual solvents present in the sample. The method's limit of quantification (LOQ) should be established to ensure it is sensitive enough to detect impurities at levels relevant to safety guidelines (e.g., ICH Q3C).[13]
Comparative Data from Commercial Suppliers
To illustrate the application of these methods, the following table presents hypothetical data from the analysis of three different commercial batches of this compound.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Purity (w/w %) | 99.2% | 97.5% | 99.5% | ¹H-qNMR |
| Purity (Area %) | 99.65% | 98.10% | 99.89% | RP-HPLC |
| Largest Impurity (Area %) | 0.15% (at RRT 1.2) | 0.85% (at RRT 0.9) | 0.06% (at RRT 1.2) | RP-HPLC |
| Total Impurities (Area %) | 0.35% | 1.90% | 0.11% | RP-HPLC |
| Residual Toluene (ppm) | 50 ppm | 450 ppm | < 10 ppm | Headspace GC |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid | Visual |
Analysis of Results:
-
Supplier C demonstrates the highest purity across all metrics, with very low levels of both chromatographic impurities and residual solvents.
-
Supplier A provides a high-purity product, suitable for most research applications.
-
Supplier B shows significantly lower purity by both qNMR and HPLC, with a major impurity at a relative retention time (RRT) of 0.9 and a higher level of residual toluene. This batch may be unsuitable for sensitive applications without further purification.
Caption: Simplified data analysis workflow for determining absolute purity via qNMR.
Conclusion and Recommendations
Benchmarking the purity of a critical raw material like this compound is a non-negotiable step in rigorous scientific research and drug development. Relying solely on a supplier's CoA can be misleading, as batches can vary.
This guide demonstrates that a multi-pronged analytical strategy is essential for a complete purity assessment:
-
qNMR provides an accurate measure of the absolute purity (mass fraction).
-
RP-HPLC is indispensable for separating and quantifying process-related impurities.
-
Headspace GC effectively identifies and quantifies residual volatile solvents.
For researchers, we recommend performing, at a minimum, an in-house HPLC and ¹H-NMR analysis on any new batch of this reagent. For GMP applications or late-stage development, the full suite of tests, including qNMR and residual solvent analysis, should be considered mandatory. By investing in this level of analytical rigor, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
- 1. This compound [myskinrecipes.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Consistency and Purity [nmr.oxinst.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. osha.gov [osha.gov]
- 13. japsonline.com [japsonline.com]
In vitro testing of novel compounds from 2-Chloro-5-fluoroisonicotinaldehyde
An In-Depth Technical Guide to the In Vitro Evaluation of Novel Compounds Derived from 2-Chloro-5-fluoroisonicotinaldehyde
Introduction: The Promise of a Versatile Scaffold
In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is a critical starting point for the development of novel therapeutics. This compound has emerged as a valuable building block, serving as a key intermediate in the synthesis of a diverse range of biologically active molecules, including potential kinase inhibitors and antiviral agents.[1] Its reactive aldehyde and strategically placed halogen atoms provide medicinal chemists with a flexible platform for creating libraries of novel compounds.
However, synthesis is only the first step. A rigorous and systematic in vitro evaluation is paramount to identify promising lead candidates from a pool of newly synthesized molecules. This guide provides a comparative framework for the essential in vitro testing cascade, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and logical progression from broad cytotoxicity screening to specific target-based assays. This multi-assay approach is fundamental for making informed decisions and efficiently advancing the most promising compounds in the drug discovery pipeline.[2][3][4]
Part 1: The Gatekeeper Assays: Establishing a Cytotoxicity Profile
Expertise & Causality: Before investigating the specific therapeutic potential of a novel compound, we must first understand its general effect on cell viability. Cytotoxicity assays serve as the initial gatekeeper, providing a critical therapeutic window. By determining the concentration at which a compound becomes toxic to both cancerous and healthy cells, we can establish a baseline for all subsequent efficacy testing. A compound that kills cancer cells is only useful if it does so at concentrations that spare healthy cells.
This initial screen is most effectively accomplished by comparing the compound's effect on a relevant cancer cell line (e.g., a line where the intended target is overexpressed) and a non-cancerous cell line (e.g., HEK293 or primary cells). The goal is to identify compounds with a high degree of selectivity for the cancer cells.
Comparative Methodologies: MTT vs. XTT Assays
Two of the most common methods for assessing cell viability are the MTT and XTT assays. Both are colorimetric assays that measure the metabolic activity of a cell population, which serves as a proxy for viability.[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay relies on the reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases in metabolically active cells to form a purple, insoluble formazan product.[6] A key limitation is that this insoluble product requires an additional solubilization step (typically using DMSO or SDS) before the absorbance can be read, adding time and a potential source of error to the protocol.[5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An evolution of the MTT assay, the XTT reagent is reduced to a water-soluble orange formazan product.[7] This eliminates the need for a solubilization step, resulting in a simpler, faster, and often more sensitive protocol, making it particularly well-suited for high-throughput screening.[5][8]
For these reasons, the XTT assay is often the preferred choice for initial cytotoxicity screening.
Experimental Workflow: Cytotoxicity Assessment
References
- 1. This compound [myskinrecipes.com]
- 2. axxam.com [axxam.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. The Importance of In Vitro Assays [visikol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. measurlabs.com [measurlabs.com]
A Comparative Guide to Structural Analogs of 2-Chloro-5-fluoroisonicotinaldehyde and Their Biological Activity
Introduction: The Versatile Scaffold of 2-Chloro-5-fluoroisonicotinaldehyde
This compound is a substituted pyridine derivative characterized by a pyridine ring functionalized with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a formyl (aldehyde) group at the 4-position (isonicotin-). This molecule serves as a crucial intermediate and building block in the synthesis of a wide range of biologically active compounds.[1] Its strategic placement of reactive sites—the aldehyde group and the chloro substituent—allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents, particularly kinase inhibitors and antivirals.[1] This guide provides a comparative analysis of various structural analogs of this compound, exploring their synthesis, biological activities, and the underlying structure-activity relationships (SAR).
The Landscape of Structural Analogs and Their Bioactivity
The therapeutic potential of the this compound scaffold can be significantly modulated by structural modifications. These modifications can be broadly categorized into alterations of the aldehyde group, substitutions on the pyridine ring, and the fusion or replacement of the pyridine core with other heterocyclic systems.
Analogs Derived from the Aldehyde Functional Group
The aldehyde group is a prime site for derivatization, often leading to compounds with enhanced biological profiles. Condensation reactions with various nucleophiles yield a plethora of analogs, including hydrazones, oximes, and thiosemicarbazones.
Thiosemicarbazones: These derivatives, formed by reacting the aldehyde with thiosemicarbazide, have shown significant antineoplastic activity. For instance, analogs of pyridine-2-carboxaldehyde thiosemicarbazone have been evaluated for their efficacy against L1210 leukemia in mice.[2] The most active compounds in one such study were 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, which demonstrated potent antitumor effects and resulted in a significant percentage of long-term survivors in preclinical models.[2] This highlights the critical role of the thiosemicarbazone moiety in conferring cytotoxic activity.
Analogs with Fused or Alternative Heterocyclic Cores
Replacing or fusing the pyridine ring with other heterocyclic systems can lead to novel compounds with distinct biological targets.
Quinoline-based Analogs: 2-Chloroquinoline-3-carbaldehydes are structurally related analogs where a benzene ring is fused to the pyridine ring. This class of compounds has been extensively studied for various biological activities, including anticancer and antiviral properties.[3][4] For example, 2-chloroquinoline-based imine derivatives have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two cysteine proteases crucial for viral replication.[5] The 2-chloroquinoline moiety in these molecules can act as a warhead, forming a covalent bond with the catalytic cysteine residue in the active site of these enzymes.[5] Further modification of the imine group to an azetidinone has been shown to improve the inhibitory potency against both enzymes into the nanomolar range without significant cytotoxicity.[5]
Pyrazole-based Analogs: The combination of a pyrazole ring with the pyridine-4-carboxaldehyde core has yielded potent antitubercular agents. A series of pyrazole-based pyridine-4-carbohydrazide derivatives were synthesized and evaluated against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[6] Many of these compounds displayed excellent minimum inhibitory concentrations (MICs), with the most potent analog exhibiting an MIC of 0.125 µg/mL and demonstrating a bactericidal effect.[6] This particular compound was also effective against ethambutol, streptomycin, and rifampicin-resistant Mtb strains, suggesting that this hybrid scaffold is a promising avenue for developing new anti-TB drugs.[6]
Structure-Activity Relationship (SAR) Insights
The collective data from studies on these analogs provide valuable insights into the structure-activity relationships governing their biological effects.
-
The Aldehyde and its Derivatives: The aldehyde group itself is a reactive electrophile that can interact with biological nucleophiles. Its conversion to functionalities like thiosemicarbazones introduces a potent metal-chelating pharmacophore, which is often responsible for the observed antitumor activity.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the pyridine or quinoline ring are critical for activity. Electron-withdrawing groups, such as the chloro and fluoro atoms on the parent molecule, can influence the reactivity of the ring and its interactions with biological targets. In the case of 2-arylquinoline derivatives, substitutions at the C-6 position have been shown to be important for selective anticancer activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[7]
-
The Amide Linker in Benzamide Analogs: In related structures like 2-Chloro-N-quinolin-5-yl-benzamide, the amide bond serves as a crucial hydrogen bonding element, likely facilitating interaction with target proteins such as kinases.[8]
-
Lipophilicity: A clear correlation between lipophilicity (measured as cLogP) and cytotoxic effects has been observed for some quinoline derivatives. More lipophilic compounds tend to exhibit better activity against certain cancer cell lines, suggesting that membrane permeability is a key factor.[7]
Quantitative Comparison of Analog Activity
To facilitate a direct comparison of the potency of various analogs, the following table summarizes key quantitative data from the literature.
| Compound ID/Class | Target/Cell Line | Activity Metric | Value (µM) | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | Effective Dose | 40 mg/kg | [2] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | Effective Dose | 10 mg/kg | [2] |
| Pyrazole-pyridine carbohydrazide (Compound 6q) | M. tuberculosis H37Rv | MIC | 0.125 µg/mL | [6] |
| 2-Chloroquinoline-based imine (C10) | SARS-CoV-2 MPro | K_i | < 2 | [5] |
| 2-Chloroquinoline-based imine (C10) | SARS-CoV-2 PLPro | K_i | < 2 | [5] |
| 2-Chloroquinoline-based azetidinone (C11) | SARS-CoV-2 MPro | K_i | 0.820 | [5] |
| 2-Chloroquinoline-based azetidinone (C11) | SARS-CoV-2 PLPro | K_i | 0.350 | [5] |
| C-6 substituted 2-phenylquinoline (Compound 13) | HeLa (Cervical Cancer) | IC₅₀ | 8.3 | [7] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.
Synthesis of Pyridine-carboxaldehyde Thiosemicarbazones
This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from their corresponding aldehydes, adapted from the synthesis of substituted pyridine-2-carboxaldehyde thiosemicarbazones.[2]
Step 1: Reaction Setup
-
Dissolve the substituted pyridine-carboxaldehyde (1 equivalent) in a suitable solvent, such as ethanol.
-
In a separate flask, dissolve thiosemicarbazide (1.1 equivalents) in the same solvent, with gentle heating if necessary.
Step 2: Condensation Reaction
-
Add the thiosemicarbazide solution to the aldehyde solution.
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to the reaction mixture.
-
Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Isolation and Purification
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure thiosemicarbazone.
Step 4: Characterization
-
Confirm the structure of the final product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Antiproliferative Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, which is commonly used to evaluate the cytotoxic potential of chemical compounds.[8]
Step 1: Cell Seeding
-
Culture the desired cancer cell line (e.g., HeLa, PC3) in appropriate growth medium.
-
Trypsinize the cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
Step 2: Compound Treatment
-
Prepare a series of dilutions of the test compounds in the growth medium.
-
After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for another 48 or 72 hours.
Step 3: MTT Addition and Incubation
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Step 4: Formazan Solubilization and Measurement
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Step 5: Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing Synthesis and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General synthetic routes to aldehyde-derived analogs.
Caption: Workflow for the MTT cell viability assay.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Chloro-5-fluoroisonicotinaldehyde
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-5-fluoroisonicotinaldehyde, a vital building block in the creation of novel therapeutics, presents a synthetic challenge where cost-effectiveness is as crucial as chemical efficiency. This guide provides an in-depth comparison of two primary synthetic routes to this valuable compound, offering experimental insights and a thorough cost analysis to inform your research and development decisions.
Introduction: The Significance of this compound
This compound (CAS 884494-54-6) is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of chlorine and fluorine atoms on the pyridine ring allows for diverse downstream functionalization, making it a versatile intermediate in the synthesis of complex molecular architectures, including kinase inhibitors and other targeted therapies. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of heterocyclic systems. Given its strategic importance, the ability to synthesize this compound in a cost-effective manner is a critical consideration for any pharmaceutical or agrochemical research program.
Synthetic Strategies: A Comparative Analysis
Two principal retrosynthetic disconnections for this compound lead to two distinct and viable synthetic strategies:
-
Route 1: Oxidation of 2-Chloro-5-fluoro-4-methylpyridine. This approach relies on the selective oxidation of the methyl group at the 4-position of the pyridine ring.
-
Route 2: Reduction of 2-Chloro-5-fluoroisonicotinic Acid. This strategy involves the partial reduction of a carboxylic acid or its derivative to the corresponding aldehyde.
This guide will now delve into the specifics of each route, providing detailed experimental protocols, cost-effectiveness analysis, and a comparative summary to aid in the selection of the most appropriate method for your needs.
Route 1: Oxidation of 2-Chloro-5-fluoro-4-methylpyridine
The oxidation of a methyl group on a pyridine ring to an aldehyde is a well-established transformation in organic synthesis. This route offers the potential for a direct and atom-economical approach, provided a suitable and selective oxidizing agent is employed.
Experimental Protocol
Starting Material: 2-Chloro-5-fluoro-4-methylpyridine (CAS 881891-83-4) Oxidizing Agent: Selenium Dioxide (SeO₂) or Manganese Dioxide (MnO₂)
Step-by-step Methodology (using Selenium Dioxide):
-
To a solution of 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water, add a stoichiometric amount of selenium dioxide (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
The filtrate is then concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Causality Behind Experimental Choices:
-
Selenium Dioxide: SeO₂ is a classic reagent for the allylic and benzylic oxidation of methyl groups. In this case, the methyl group on the pyridine ring is activated for oxidation. The choice of solvent and temperature is critical to ensure a reasonable reaction rate while minimizing side reactions.
-
Manganese Dioxide: Activated MnO₂ is another common and often milder oxidant for similar transformations. It offers the advantage of easier workup, as the inorganic byproduct can be removed by simple filtration. However, the activity of MnO₂ can vary between batches, requiring careful optimization.
Cost-Effectiveness Analysis: Route 1
| Component | Supplier Example | Price (USD) | Quantity | Cost per Gram of Product (Estimated) |
| 2-Chloro-5-fluoro-4-methylpyridine | Apollo Scientific | £15.00 (~$19) | 1g | ~$27.14 (assuming 70% yield) |
| Selenium Dioxide | Sigma-Aldrich | $64.30 | 5g | ~$2.32 (per gram of starting material) |
| Total Estimated Cost | ~$29.46 per gram |
Note: Prices are subject to change and may vary between suppliers. The cost per gram of product is an estimation based on an assumed yield of 70%, which is a reasonable expectation for this type of oxidation reaction.
Workflow Diagram: Route 1
Caption: Workflow for the synthesis of this compound via oxidation.
Route 2: Reduction of 2-Chloro-5-fluoroisonicotinic Acid
The reduction of a carboxylic acid to an aldehyde is a more nuanced transformation that requires careful control to prevent over-reduction to the corresponding alcohol. A common and effective strategy involves the use of a bulky and selective reducing agent like Diisobutylaluminum hydride (DIBAL-H).
Experimental Protocol
Starting Material: 2-Chloro-5-fluoroisonicotinic acid (CAS 884494-74-0) Reducing Agent: Diisobutylaluminum hydride (DIBAL-H)
Step-by-step Methodology:
-
Suspend 2-Chloro-5-fluoroisonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.0 M in an appropriate solvent, 2.0-2.5 eq) dropwise to the cooled suspension, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[1][2][3][4]
Causality Behind Experimental Choices:
-
DIBAL-H: This bulky hydride reagent is known for its ability to reduce esters and carboxylic acids to aldehydes at low temperatures.[1][4] The low temperature (-78 °C) is crucial to stabilize the tetrahedral intermediate formed upon hydride attack, preventing a second hydride addition that would lead to the alcohol.[4]
-
Anhydrous Conditions: DIBAL-H reacts violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is essential for safety and to ensure the reagent is not consumed by side reactions.[1]
-
Rochelle's Salt Workup: The addition of Rochelle's salt helps to chelate the aluminum salts formed during the reaction, facilitating a cleaner separation of the organic and aqueous phases.
Cost-Effectiveness Analysis: Route 2
| Component | Supplier Example | Price (USD) | Quantity | Cost per Gram of Product (Estimated) |
| 2-Chloro-5-fluoroisonicotinic acid | BLD Pharm | Inquire for price | - | Assuming a price of ~$20/g for estimation |
| DIBAL-H (1.0 M in toluene) | Sigma-Aldrich | $186.00 | 100 mL | ~$26.20 (per gram of starting material) |
| Total Estimated Cost | ~$46.20 per gram |
Note: The price of 2-Chloro-5-fluoroisonicotinic acid can vary significantly. The estimated cost per gram of product is based on an assumed starting material price and a yield of 80%, which is a reasonable expectation for a DIBAL-H reduction.
Workflow Diagram: Route 2
Caption: Workflow for the synthesis of this compound via reduction.
Comparative Summary and Recommendation
| Feature | Route 1: Oxidation | Route 2: Reduction |
| Starting Material Availability | Readily available | Readily available |
| Number of Steps | One | One |
| Reagent Handling | SeO₂ is toxic and requires careful handling. MnO₂ is safer but can have variable activity. | DIBAL-H is pyrophoric and requires anhydrous, inert conditions. |
| Workup and Purification | Filtration and column chromatography. | Quenching, extraction, and column chromatography. Can be more involved due to aluminum salts. |
| Estimated Cost per Gram | ~$29.46 | ~$46.20 |
| Scalability | Potentially more straightforward to scale up. | Requires careful control of temperature and reagent addition, which can be challenging on a larger scale. |
Recommendation:
From a purely cost-of-materials perspective, Route 1 (Oxidation of 2-Chloro-5-fluoro-4-methylpyridine) appears to be the more cost-effective option. The starting material and oxidizing agents are generally less expensive than the specialized reducing agent required for Route 2.
However, the final decision should also take into account other factors:
-
Expertise and Equipment: Route 2 requires proficiency in handling pyrophoric reagents and maintaining strictly anhydrous conditions at low temperatures. If your laboratory is not well-equipped for such reactions, the operational challenges might outweigh the potential cost savings of Route 1.
-
Yield and Purity: While we have made reasonable estimates, the actual yield and purity obtained for each route can vary. A pilot study to optimize both routes is highly recommended to determine the most efficient process in your hands.
-
Safety: The toxicity of selenium dioxide in Route 1 and the pyrophoric nature of DIBAL-H in Route 2 are significant safety considerations. A thorough risk assessment must be conducted for both methods.
References
A Comparative Guide to the Biological Assay Validation of 2-Chloro-5-fluoroisonicotinaldehyde Derivatives as Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for highly specific and potent kinase inhibitors remains a paramount objective. The isonicotinaldehyde scaffold, and specifically its 2-chloro-5-fluoro substituted derivatives, has emerged as a promising pharmacophore in the design of novel therapeutics targeting aberrant kinase activity.[1] This guide provides a comprehensive, in-depth comparison of the essential biological assays required to validate the efficacy and characterize the mechanism of action of this chemical series. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to your research.
The Rationale for a Multi-Tiered Assay Cascade
The validation of a novel chemical entity, such as a 2-Chloro-5-fluoroisonicotinaldehyde derivative, necessitates a hierarchical and multi-faceted assay strategy. This approach begins with broad, high-throughput screens to identify initial hits and progressively narrows down to more complex, physiologically relevant models to confirm on-target activity, assess off-target effects, and establish a clear therapeutic window. This tiered approach is not only scientifically rigorous but also resource-efficient, ensuring that only the most promising candidates advance through the drug discovery pipeline.
Foundational Principles of Assay Validation
Before delving into specific experimental designs, it is crucial to ground our work in the established principles of analytical and biological assay validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that, while often focused on later-stage clinical and bioanalytical assays, offer a valuable framework for preclinical validation. Key parameters that must be rigorously assessed include:
-
Specificity and Selectivity: The ability of an assay to unequivocally measure the analyte of interest in the presence of other components. In the context of kinase inhibitors, this extends to differentiating between on-target and off-target kinase inhibition.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV%).
-
Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Tier 1: Biochemical Assays for Primary Screening and Potency Determination
The initial step in characterizing a novel this compound derivative is to ascertain its direct inhibitory activity against the purified target kinase. Biochemical assays are indispensable for this purpose, offering high-throughput capabilities and precise determination of inhibitory constants (IC50).
Comparative Overview of Biochemical Kinase Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate. | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, low throughput. |
| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Includes FRET, TR-FRET, and Fluorescence Polarization. | High throughput, non-radioactive. | Potential for compound interference with fluorescence. |
| Luminescence-Based Assays | Measures the depletion of ATP using a luciferase-luciferin reaction. | High throughput, sensitive. | Indirect measurement of kinase activity, susceptible to ATP-competitive inhibitors. |
Experimental Protocol: A Representative Luminescence-Based Kinase Inhibition Assay
This protocol is a representative example for determining the IC50 of a this compound derivative against a target kinase, such as Aurora A.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound in assay buffer to create a concentration gradient.
-
Prepare a solution of the target kinase and its specific substrate in assay buffer.
-
Prepare the ATP detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the ATP detection reagent.
-
Incubate for a further 10 minutes to allow the luminescence signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cell-Based Assays for Cellular Potency and Mechanism of Action
While biochemical assays are crucial for determining direct enzymatic inhibition, they do not recapitulate the complex cellular environment. Cell-based assays are therefore essential for confirming that a compound can penetrate the cell membrane, engage its target in a cellular context, and elicit a downstream biological response.
Comparative Overview of Key Cell-Based Assays
| Assay Type | Principle | Information Gained |
| Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of the compound to a NanoLuciferase-tagged target protein in live cells via bioluminescence resonance energy transfer. | Confirms intracellular target binding and allows for the determination of cellular IC50. |
| Phosphorylation Assays (e.g., Western Blot, ELISA) | Measures the phosphorylation status of the target kinase or its downstream substrates. | Confirms functional inhibition of the kinase signaling pathway. |
| Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) | Measures the metabolic activity (viability) or membrane integrity (cytotoxicity) of cells after compound treatment. | Determines the antiproliferative or cytotoxic effects of the compound. |
| Cell Cycle Analysis | Uses flow cytometry to determine the distribution of cells in different phases of the cell cycle. | Elucidates the mechanism of action (e.g., cell cycle arrest). |
| Apoptosis Assays (e.g., Annexin V/PI staining) | Detects markers of programmed cell death. | Determines if cytotoxicity is mediated by apoptosis. |
Experimental Protocol: Validating Cellular Activity of a this compound Derivative
This multi-step protocol outlines a workflow to comprehensively assess the cellular activity of a promising lead compound.
-
Cell Viability Assay (MTT):
-
Seed cancer cell lines (e.g., HCT116, MCF-7) in 96-well plates and allow them to adhere overnight.[2]
-
Treat cells with a serial dilution of the test compound for 48-72 hours.
-
Add MTT reagent and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the GI50 (concentration that inhibits cell growth by 50%).
-
-
Cell Cycle Analysis:
-
Treat cells with the compound at its GI50 concentration for 24 hours.
-
Harvest, fix, and stain the cells with propidium iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the compound at its GI50 concentration for 24-48 hours.
-
Stain the cells with Annexin V-FITC and PI.
-
Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Tier 3: Off-Target Profiling and In Vivo Efficacy
A critical aspect of drug development is ensuring the selectivity of a lead compound. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window.[3][4][5][6] Concurrently, demonstrating efficacy in a preclinical in vivo model is a crucial step towards clinical translation.
Comparative Overview of Off-Target Profiling and In Vivo Models
| Assay/Model Type | Principle | Application |
| Kinome-wide Profiling | In vitro screening of the compound against a large panel of purified kinases. | Provides a comprehensive overview of the compound's selectivity across the human kinome. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of proteins upon ligand binding in cells or cell lysates. | Can identify both on-target and off-target interactions in a cellular context. |
| Xenograft Models | Implantation of human tumor cells into immunocompromised mice. | Evaluates the anti-tumor efficacy of the compound in a living organism. |
| Pharmacodynamic (PD) Biomarker Analysis | Measures the modulation of the target pathway in tumor tissue or surrogate tissues from in vivo studies. | Confirms target engagement and downstream pathway inhibition in vivo.[7][8][9][10] |
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model:
-
Implant human cancer cells (e.g., HCT116) subcutaneously into the flank of immunodeficient mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Dosing and Monitoring:
-
Randomize mice into vehicle control and treatment groups.
-
Administer the this compound derivative at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumor tissue for pharmacodynamic markers of target inhibition (e.g., decreased phosphorylation of a downstream substrate) by Western blot or immunohistochemistry.
-
Conclusion
The validation of biological assays for novel this compound derivatives is a meticulous process that requires a deep understanding of the underlying biology and the principles of assay validation. By employing a tiered approach that encompasses biochemical, cellular, and in vivo methodologies, researchers can build a comprehensive data package that not only demonstrates the potency and efficacy of their compounds but also elucidates their mechanism of action and selectivity profile. This rigorous, evidence-based approach is fundamental to the successful translation of promising chemical matter into clinically viable therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Biomarkers Evidentiary Considerations for Biosimilar Development and Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Biomarkers: Their Role in Biosimilar Product Development [bioxpressbiosimilars.com]
- 9. Advancing biosimilar drug development with pharmacodynamic biomarkers [gabionline.net]
- 10. fda.gov [fda.gov]
A Strategic Guide to Alternatives for 2-Chloro-5-fluoroisonicotinaldehyde in Modern Drug Discovery
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, 2-Chloro-5-fluoroisonicotinaldehyde has emerged as a cornerstone building block.[1] Its value lies in the precise arrangement of functional groups on the pyridine ring: an aldehyde for straightforward derivatization, a chlorine atom at the 2-position ripe for cross-coupling or nucleophilic aromatic substitution (SNAr), and a fluorine atom at the 5-position to modulate the electronic properties and metabolic stability of the scaffold. This trifecta of reactivity and property modulation makes it an invaluable starting point for constructing complex, biologically active molecules.[1]
The chlorine and fluorine atoms are not mere decorations; they are critical design elements. Halogens can significantly influence a drug's binding affinity through halogen bonding, improve membrane permeability, and block sites of metabolism, thereby enhancing pharmacokinetic profiles.[2][3][4][5] The aldehyde group serves as a versatile handle, readily participating in reactions like reductive amination, Wittig reactions, and condensations to build out the molecular structure.[6][7][8]
However, reliance on a single building block can be limiting. The quest for optimized drug candidates often necessitates a deliberate move away from the parent scaffold to fine-tune properties, navigate intellectual property landscapes, or improve synthetic tractability. This guide provides a comparative analysis of viable alternative reagents, offering experimental insights to inform strategic decisions in your drug design campaigns.
The Rationale for Seeking Alternatives
The decision to explore alternatives to a well-established reagent is driven by several key objectives in drug optimization:
-
Modulating Potency and Selectivity: Subtle changes to the electronic and steric profile of the pyridine ring can dramatically alter binding interactions with the target protein. Replacing fluorine with a more or less electronegative group, or a larger halogen like bromine, can change the nature of halogen bonds and other non-covalent interactions.[9][10]
-
Optimizing ADME Properties: Physicochemical properties such as lipophilicity (LogP), aqueous solubility, and basicity (pKa) are critical for a drug's developability. Bioisosteric replacements can be used to systematically tune these properties to achieve a desired pharmacokinetic profile.[11][12]
-
Overcoming Synthetic Hurdles: The reactivity of the C-Cl bond or the aldehyde may not be optimal for all desired synthetic transformations. An alternative with a more reactive C-Br bond, for instance, could be advantageous for certain cross-coupling reactions.
-
Navigating Intellectual Property: In a competitive field, designing molecules with novel scaffolds is crucial for securing patent protection. Moving away from commonly used building blocks is a primary strategy for achieving this.
A Framework for Comparison: Key Decision-Making Parameters
When evaluating alternatives, a systematic approach is essential. We will compare the following reagents based on four critical pillars:
-
Reactivity and Synthetic Utility: How does the electronic nature of the substituents affect the reactivity of the aldehyde and the C2-halogen?
-
Physicochemical Profile: How do the alternatives alter key drug-like properties such as lipophilicity and basicity?
-
Biological Interactions: What is the potential impact on target engagement, particularly concerning halogen bonding and hydrogen bonding?
-
Synthetic Accessibility: How readily available or synthesizable are these alternative building blocks?
Comparative Analysis of Alternative Reagents
We will explore three classes of alternatives:
-
Halogen Substitution Analogs: Modifying the halogen pattern to probe steric and electronic effects.
-
Bioisosteric Replacements: Substituting the fluorine atom with other functional groups to achieve different physicochemical and binding properties.
-
Isomeric Scaffolds: Repositioning the functional groups to explore different structural space.
Category 1: Halogen Substitution Analogs
These alternatives maintain the core 2-halo-5-halo-isonicotinaldehyde structure but vary the identity of the halogens. This strategy is ideal for fine-tuning binding interactions and reactivity.
| Reagent | Key Differentiators | Potential Impact |
| 2-Chloro-5-bromoisonicotinaldehyde | Bromine is larger, more polarizable, and a better leaving group than fluorine. C-Br bond is more reactive in cross-coupling. | May form stronger halogen bonds. Increased reactivity could be beneficial for Suzuki or Buchwald-Hartwig couplings. Likely increases lipophilicity. |
| 2,5-Dichloroisonicotinaldehyde | Replaces fluorine with chlorine. Chlorine is less electronegative but larger than fluorine. | Modest increase in lipophilicity compared to the fluoro analog. Provides a different steric and electronic profile for target binding.[9] |
| 2-Bromo-5-fluoroisonicotinaldehyde | Swaps the positions of chlorine and bromine relative to the bromo-fluoro analog. C-Br at the 2-position is highly reactive. | Excellent substrate for selective cross-coupling at the C2 position while retaining the fluorine at C5 for its electronic influence. |
Category 2: Bioisosteric Replacements for Fluorine
Bioisosterism is a powerful strategy in drug design to address issues of metabolism, toxicity, or to improve potency.[11] Here, we replace the 5-fluoro substituent with groups that mimic its steric or electronic properties.
| Reagent | Key Differentiators | Potential Impact |
| 2-Chloro-5-(trifluoromethyl)isonicotinaldehyde | The -CF3 group is a strong electron-withdrawing group and is significantly more lipophilic than -F.[13] | Drastically lowers the pKa of the pyridine nitrogen. The increased lipophilicity can enhance membrane permeability but may decrease solubility. The -CF3 group is often used to block metabolic sites.[13] |
| 2-Chloro-5-cyanoisonicotinaldehyde | The cyano group (-CN) is a potent, linear hydrogen bond acceptor and is strongly electron-withdrawing. | Can introduce a key hydrogen bond interaction with the target protein. Significantly alters the electronic landscape of the ring. |
| 2-Difluoromethylpyridine Analogs | The -CF2H group can act as a bioisostere for a hydroxyl group or a pyridine-N-oxide, serving as a hydrogen bond donor.[14][15] | Offers a unique opportunity to introduce a hydrogen bond donor capability, which is absent in the parent compound.[14][15] |
Visualization of the Decision-Making Process
Choosing the right building block depends on the specific goals of the optimization campaign. The following flowchart provides a logical path for selecting an appropriate alternative.
Caption: Decision tree for selecting an alternative reagent.
Experimental Protocols and Comparative Data
To provide a practical basis for comparison, we present a standardized protocol for a key synthetic transformation and a table of calculated physicochemical properties.
Protocol 1: General Procedure for Reductive Amination
This reaction is fundamental for utilizing the aldehyde functionality. The choice of reducing agent and conditions is critical for success and can be influenced by the electronic nature of the pyridine ring.
Step-by-Step Methodology:
-
Imine Formation: To a solution of the substituted isonicotinaldehyde (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane, 0.1 M), add the primary or secondary amine (1.1 eq). If necessary, add an acid catalyst such as acetic acid (0.1 eq).
-
Stirring: Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the imine or iminium ion intermediate. Progress can be monitored by TLC or LC-MS.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the mixture. This reagent is mild and tolerant of slightly acidic conditions.
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality Behind Choices:
-
Solvent: Dichloromethane (DCM) or Dichloroethane (DCE) are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.
-
Reducing Agent: Sodium triacetoxyborohydride is selected over stronger agents like sodium borohydride (NaBH4) because it is less basic, reducing the likelihood of side reactions, and it is selective for the iminium ion over the aldehyde, allowing for a one-pot procedure.
Table 1: Calculated Physicochemical Properties of Alternative Reagents
The properties below were calculated using standard computational models (e.g., ChemDraw, StarDrop) to provide a basis for comparison. Experimental validation is recommended.
| Reagent | Molecular Weight ( g/mol ) | cLogP | pKa (Pyridine N) |
| This compound | 159.55 | 1.45 | ~1.5 |
| 2-Chloro-5-bromoisonicotinaldehyde | 220.45 | 1.80 | ~1.6 |
| 2,5-Dichloroisonicotinaldehyde | 176.00 | 1.75 | ~1.4 |
| 2-Chloro-5-(trifluoromethyl)isonicotinaldehyde | 209.55 | 2.55 | ~0.5 |
| 2-Chloro-5-cyanoisonicotinaldehyde | 166.56 | 1.10 | ~0.3 |
Data Interpretation: As expected, replacing fluorine with bromine or chlorine increases the calculated lipophilicity (cLogP). The introduction of strongly electron-withdrawing groups like -CF3 and -CN drastically reduces the basicity of the pyridine nitrogen, which can impact aqueous solubility and potential off-target interactions with hERG.
Visualization of a General Synthetic Workflow
The following diagram illustrates a common two-step synthetic sequence where these building blocks are employed.
Caption: A common two-step drug synthesis workflow.
Conclusion and Authoritative Insights
The selection of a core building block is one of the most critical decisions in a drug discovery project. While this compound is a validated and powerful starting point, a thoughtful exploration of its alternatives is the hallmark of a sophisticated optimization strategy.
-
For fine-tuning binding and exploring halogen-bonding: Analogs with varied halogen patterns (Br, Cl) are the most logical first step.
-
To address metabolic liabilities or drastically alter electronics: Bioisosteric replacements such as -CF3 or -CN groups should be prioritized.[13]
-
When seeking novel intellectual property or exploring new binding modes: Isomeric scaffolds provide the most significant structural departure.
Each choice represents a trade-off between synthetic feasibility, physicochemical properties, and biological activity. The data and protocols presented here serve as a guide to making informed, rational decisions, ultimately accelerating the path toward a successful clinical candidate. Every protocol and reagent choice should be a self-validating system, where the expected outcome is grounded in the fundamental principles of physical organic chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. The role of halogen bonding in inhibitor recognition and binding by protein kinases. | Semantic Scholar [semanticscholar.org]
- 3. The role of halogen bonding in inhibitor recognition and binding by protein kinases [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-fluoroisonicotinaldehyde
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-Chloro-5-fluoroisonicotinaldehyde is fundamental to progress. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust and ethical research program. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, moving beyond simple instruction to explain the critical reasoning behind each procedural step.
Hazard Identification and Immediate Risk Assessment
Understanding the chemical nature of a compound is the first step in managing its risks. This compound is a halogenated pyridine derivative, a class of compounds that requires careful handling due to its potential reactivity and biological effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 884494-54-6 | [1][2][3] |
| Molecular Formula | C₆H₃ClFNO | [1][2] |
| Molecular Weight | 159.55 g/mol | [1][2] |
| Boiling Point | 228°C | [1][2] |
| Synonyms | 2-Chloro-5-fluoropyridine-4-carbaldehyde | [2] |
While a complete toxicological profile for this specific compound is not widely published, the hazards can be inferred from its structure and data on analogous compounds like 2-chloro-5-fluorobenzaldehyde. The presence of chlorine and fluorine atoms on an aromatic ring, combined with an aldehyde functional group, suggests that this compound should be handled as a potential irritant to the skin, eyes, and respiratory system.[2][4] Therefore, all handling and disposal operations must be predicated on minimizing direct exposure.
Immediate Safety & Handling Protocols
Prior to any disposal procedure, ensuring personal and environmental safety is paramount. These protocols should be standard practice whenever handling the neat compound or its concentrated solutions.
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable. The selection of specific equipment is based on preventing the most likely routes of exposure—inhalation, dermal contact, and ocular contact.
Table 2: Recommended Personal Protective Equipment
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against dermal absorption. Always inspect gloves for integrity before use. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes and contact with vapors that can cause serious eye irritation.[4] |
| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing. |
Engineering Controls & Spill Management
Engineering controls are the primary line of defense in minimizing exposure.
-
Chemical Fume Hood: All transfers and manipulations of this compound, including adding it to a waste container, must be conducted inside a certified chemical fume hood.[4] This control is critical for preventing the inhalation of potentially irritating vapors.
-
Spill Response: Accidental spills must be managed promptly and correctly. The scale of the spill dictates the appropriate response. For minor spills (typically <100 mL within a fume hood), laboratory personnel can manage the cleanup. Major spills require immediate evacuation and professional intervention from your institution's Environmental Health & Safety (EHS) department.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
